L-870810
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDKWCOCQJWMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC(=C(C3=C2C=CC=N3)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194025 | |
| Record name | L 870810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-95-5 | |
| Record name | L 870810 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410544-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 870810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410544955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 870810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-870810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TXL33ZFOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-870810: A Technical Guide to its Mechanism of Action as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class.[1][2] Developed by Merck, it was one of the early integrase strand transfer inhibitors (INSTIs) to enter clinical evaluation. This compound demonstrates a high degree of specificity for the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication.[1][2] While its clinical development was halted due to toxicity concerns observed in long-term animal studies, the study of this compound has provided significant insights into the mechanism of integrase inhibition and the development of resistance, thereby informing the design of subsequent generations of INSTIs. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
This compound exerts its antiviral effect by specifically targeting the HIV-1 integrase (IN) enzyme, one of the three essential enzymes for viral replication.[1] The integration process, which is catalyzed by integrase, involves two key steps: 3'-processing and strand transfer. This compound is a selective inhibitor of the strand transfer reaction.[1][2]
The mechanism of inhibition is analogous to that of diketo acid inhibitors.[1] The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore of this compound is believed to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase during the strand transfer reaction. By binding to these metal ions, this compound effectively blocks the binding of the host DNA to the pre-integration complex (PIC), which consists of the viral DNA and integrase. This prevents the covalent insertion of the viral DNA into the host chromosome, thereby halting the viral replication cycle.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its potency in biochemical and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (Strand Transfer) | 8 nM | Recombinant HIV-1 Integrase Assay | [3] |
| EC₉₅ (Antiviral Activity) | 15 nM | Cell-based assay with HIV-1 infected MT-4 cells | [3] |
| Oral Bioavailability (Rats) | >60% | In vivo pharmacokinetic study | [3] |
| Oral Bioavailability (Dogs) | >60% | In vivo pharmacokinetic study | [3] |
| Oral Bioavailability (Rhesus Macaques) | >60% | In vivo pharmacokinetic study | [3] |
| Half-life (Rhesus Macaques) | ~5 hours | In vivo pharmacokinetic study | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of HIV-1 integrase inhibitors like this compound.
HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide mimicking the viral DNA long terminal repeat (LTR) end (donor DNA), often labeled with biotin.
-
Oligonucleotide representing the target DNA, often labeled with digoxigenin (B1670575) (DIG).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
96-well streptavidin-coated plates.
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Substrate for the reporter enzyme (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Plate reader.
Procedure:
-
Enzyme-DNA Complex Formation: In a 96-well plate, incubate recombinant HIV-1 integrase with the biotinylated donor DNA in the assay buffer for 15-30 minutes at room temperature to allow for the formation of the integrase-DNA complex.
-
Compound Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate for a further 15-30 minutes.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the DIG-labeled target DNA to the wells. Incubate the plate at 37°C for 1-2 hours.
-
Capture and Detection:
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate to allow the biotinylated donor DNA (and any integrated products) to bind to the plate.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG antibody-enzyme conjugate and incubate to detect the integrated DIG-labeled target DNA.
-
Wash the plate again.
-
Add the enzyme substrate and incubate until a color change is observed.
-
-
Data Analysis: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
MT-4 cells (or another susceptible T-cell line).
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound and control compounds.
-
p24 antigen ELISA kit.
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the cells and incubate for 1-2 hours.
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the infected cells in the presence of the compound for 4-5 days at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC₉₅ value (the concentration of the compound that inhibits viral replication by 95%) is determined by plotting the percentage of p24 inhibition against the log of the compound concentration.
In Vitro Selection of Resistant Mutants
This experiment identifies the genetic mutations in HIV-1 that confer resistance to a specific drug.
Materials:
-
MT-4 cells (or a similar cell line).
-
Wild-type HIV-1.
-
This compound.
-
Cell culture medium.
-
Equipment for viral RNA extraction, reverse transcription, PCR, and DNA sequencing.
Procedure:
-
Initial Infection: Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-optimal concentration of this compound (e.g., the EC₅₀ concentration).
-
Serial Passage: Culture the infected cells until viral replication is detected (e.g., by monitoring p24 antigen levels).
-
Dose Escalation: Harvest the virus from the culture supernatant and use it to infect fresh MT-4 cells in the presence of a slightly higher concentration of this compound.
-
Repeat Passages: Repeat the serial passage and dose escalation for multiple rounds (typically 20-30 passages).
-
Isolation and Sequencing: Once a virus population that can replicate in the presence of high concentrations of this compound is established, isolate the viral RNA.
-
Genetic Analysis: Perform reverse transcription and PCR to amplify the integrase gene. Sequence the amplified DNA to identify mutations that have accumulated during the selection process. These mutations are likely responsible for the observed resistance.
Visualizations
Signaling Pathway of HIV-1 Integration and Inhibition by this compound
Caption: HIV-1 integration pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for selecting and identifying this compound resistance mutations.
Resistance Profile
Viruses selected for resistance to this compound have been shown to contain specific mutations in the integrase gene. Notably, mutations at residues 72, 121, and 125 have been identified as conferring resistance to this naphthyridine carboxamide.[1] An important finding from studies of this compound is the lack of cross-resistance with diketo acid inhibitors.[1] Mutations that confer resistance to diketo acids do not cause resistance to this compound, and conversely, mutations conferring resistance to this compound do not lead to resistance to diketo acids.[1] This suggests that although the general mechanism of action is similar, the specific binding interactions of these two classes of inhibitors within the integrase active site are distinct.[1]
Conclusion
This compound represents a significant milestone in the development of HIV-1 integrase inhibitors. Although its clinical progression was halted, its characterization has provided a deeper understanding of the molecular mechanisms of integrase strand transfer inhibition. The distinct resistance profile of this compound compared to other mechanistically similar inhibitors has been instrumental in guiding the development of next-generation INSTIs with improved resistance profiles and therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel antiretroviral agents targeting HIV-1 integrase.
References
L-870810: A Technical Deep Dive into a Pioneering HIV-1 Integrase Strand Transfer Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-870810, a potent member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class, emerged as a significant early-stage inhibitor of HIV-1 integrase. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a strand transfer inhibitor (INSTI), its quantitative inhibitory and antiviral potency, and its pharmacokinetic profile. We present detailed methodologies for the key biochemical and cell-based assays used to characterize this compound. Furthermore, this document outlines the resistance profile of this compound, highlighting its distinct characteristics compared to other classes of integrase inhibitors, and discusses the toxicological findings that led to the cessation of its clinical development. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this important tool compound in HIV research.
Introduction
The discovery of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication, marked a significant advancement in antiretroviral therapy. This compound was a pioneering compound in this field, demonstrating potent inhibition of the strand transfer step of viral DNA integration into the host genome.[1][2] As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class, it is mechanistically similar to the diketo acid series of inhibitors but exhibits a unique resistance profile.[2] Although its clinical development was halted due to toxicity observed in preclinical animal models, this compound remains a valuable research tool for understanding the intricacies of HIV-1 integrase inhibition and the mechanisms of drug resistance.[3]
Mechanism of Action
This compound specifically inhibits the strand transfer reaction catalyzed by HIV-1 integrase.[2] This process involves the covalent insertion of the reverse-transcribed viral DNA into the host cell's chromosome. This compound achieves this by chelating the divalent metal ions (typically Mg2+) present in the active site of the integrase enzyme when it is complexed with the viral DNA ends. This chelation prevents the binding of the host DNA to the pre-integration complex (PIC), thereby blocking the strand transfer step.[4] Notably, this compound is a selective inhibitor of strand transfer with significantly less activity against the 3'-processing step.[5]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiviral data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Strand Transfer) | 8 - 15 nM | Biochemical assay with purified HIV-1 integrase. | [2] |
| IC95 (Antiviral Activity) | 15 nM | MT-4 T lymphoid cells infected with HIV-1 H9/IIIB in the presence of 10% FBS. | [5] |
| IC95 (Antiviral Activity) | 100 nM | MT-4 T lymphoid cells infected with HIV-1 H9/IIIB in the presence of 50% normal human serum. | [5] |
| EC50 (Antiviral Activity) | 96 nM | MT-2 cells infected with HIV-1 3B in the presence of 100% human serum. | [4] |
| CC50 (Cytotoxicity) | > 12.5 µM | Cell culture-based assay. | [6] |
| CC50 (Cytotoxicity) | > 1.5 µM | MT-4 cells. | [4] |
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Species | Oral Bioavailability | Plasma Clearance | Half-life (t1/2) | Reference |
| Rat | 41% | 2.8 ml·min⁻¹·kg⁻¹ | Not Specified | [5] |
| Dog | 24% | 2.0 ml·min⁻¹·kg⁻¹ | Not Specified | [5] |
| Rhesus Macaque | >60% (51%) | 6.6 ml·min⁻¹·kg⁻¹ | ~5 hours | [5][7] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a biochemical setting.
Detailed Methodology:
-
Reaction Buffer Preparation: A typical reaction buffer consists of 30 mM HEPES (pH 7.8), 30 mM MnCl₂, 120 µg/ml BSA, and 5 mM 2-mercaptoethanol.[8]
-
Enzyme and Substrates:
-
Purified, full-length recombinant HIV-1 integrase is used.
-
A biotinylated, pre-processed donor DNA oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR) is used.
-
A target DNA substrate, often labeled with digoxigenin (B1670575) (DIG) or a fluorescent marker, is used.
-
-
Assay Procedure (96-well format):
-
HIV-1 integrase is pre-incubated with varying concentrations of this compound (or DMSO as a control) in the reaction buffer.
-
The biotinylated donor DNA is added, and the mixture is incubated to allow the formation of the integrase-donor DNA complex.
-
The strand transfer reaction is initiated by the addition of the labeled target DNA.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes at 37°C).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated DNA products.
-
After washing to remove unbound components, an enzyme-conjugated antibody (e.g., anti-DIG-HRP) is added.
-
Following another wash step, a suitable substrate is added, and the resulting signal (colorimetric or chemiluminescent) is measured.
-
-
Data Analysis: The signal intensity is proportional to the extent of the strand transfer reaction. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from a dose-response curve.
Antiviral Activity Assay (Cell-Based)
This assay determines the efficacy of this compound in inhibiting HIV-1 replication in a cellular context.
Detailed Methodology:
-
Cell Culture: MT-4 T lymphoid cells are a common choice due to their high susceptibility to HIV-1 infection.[5] Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS).
-
Virus Stock: A laboratory-adapted strain of HIV-1, such as H9/IIIB, is used to infect the cells.[5]
-
Assay Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
Cells are then infected with a predetermined amount of HIV-1.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture supernatant is measured using a commercially available ELISA kit. The amount of p24 is directly proportional to the level of viral replication.
-
Luciferase Reporter Assay: If a reporter virus expressing luciferase is used, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Cytotoxicity Assay: Cell viability in the presence of the compound is assessed using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The EC95 or EC50 (the concentration of the compound that inhibits viral replication by 95% or 50%, respectively) is calculated from the viral replication data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Resistance Profile
Viruses selected for resistance to this compound harbor mutations in the integrase gene that are distinct from those selected by diketo acid inhibitors.[2] Key resistance mutations associated with this compound include those at residues 72, 121, and 125 of the integrase enzyme.[2] Importantly, mutations that confer resistance to diketo acids do not typically cause resistance to this compound, and vice versa, indicating a lack of cross-resistance between these two classes of inhibitors.[7]
Toxicology
The clinical development of this compound was discontinued (B1498344) due to observed toxicity in long-term animal studies. Specifically, liver and kidney toxicity were reported in dogs.[3] While detailed histopathological findings from these specific studies are not publicly available, such findings in canines are a significant concern in preclinical drug development.
Conclusion
This compound stands as a seminal compound in the development of HIV-1 integrase strand transfer inhibitors. Its potent and selective activity, coupled with its unique resistance profile, has provided invaluable insights into the mechanism of integrase inhibition. Although its journey to the clinic was curtailed by toxicological hurdles, this compound continues to be a critical tool for researchers investigating the molecular intricacies of HIV-1 replication and the ever-evolving landscape of antiretroviral drug resistance. The detailed methodologies and quantitative data presented in this guide are intended to support and inform future research in this vital area.
References
- 1. researchgate.net [researchgate.net]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
L-870810 Naphthyridine Carboxamide Class: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-870810 naphthyridine carboxamide class represents a significant lineage of antiretroviral agents targeting HIV-1 integrase, a critical enzyme for viral replication. This compound, the lead compound of this class, is a potent small-molecule inhibitor characterized by an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.[1][2][3][4][5] This class of inhibitors demonstrates a high degree of specificity for the strand transfer step of viral DNA integration into the host genome.[2][3][4] While the clinical development of this compound was discontinued (B1498344) due to toxicity concerns in preclinical studies, the scaffold continues to be a valuable platform for the design of novel therapeutics, including repositioning for cancer treatment.[6][7][8] This technical guide provides an in-depth overview of the this compound class, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Core Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[1] |
| CAS Number | 410544-95-5[1] |
| Chemical Formula | C20H19FN4O4S[1] |
| Molecular Weight | 430.45 g/mol [1] |
Mechanism of Action
The this compound naphthyridine carboxamide class targets the HIV-1 integrase enzyme, which catalyzes the insertion of the viral DNA into the host cell's genome—a crucial step in the retroviral replication cycle. Specifically, these compounds are integrase strand transfer inhibitors (INSTIs).[2][3][4][9] They selectively block the strand transfer reaction, which is the second catalytic step performed by integrase.[2][3][4] This inhibition is achieved through chelation of the divalent metal ions (typically Mg2+) present in the active site of the integrase, which are essential for its catalytic activity. The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide core is the key pharmacophore responsible for this metal chelation.[2][3]
Interestingly, while mechanistically identical to the earlier diketo acid class of inhibitors, this compound and its analogues exhibit a distinct resistance profile.[2][3][4] This suggests that despite a shared mechanism, the binding interactions within the integrase active site differ.
References
- 1. medkoo.com [medkoo.com]
- 2. pnas.org [pnas.org]
- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
L-870810: A Technical Overview of a Novel HIV-1 Integrase Inhibitor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, a critical component of the viral replication cycle.[1][2][3] Developed by Merck, this compound belongs to the 8-hydroxy-[4][5]-naphthyridine-7-carboxamide class of inhibitors and targets the strand transfer step of viral DNA integration into the host genome.[1][3] Although its clinical development was halted due to toxicity findings in preclinical studies, this compound remains a significant tool compound for studying HIV-1 integrase function and the development of resistance.[1][6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with this compound.
Discovery and Development
This compound was discovered by Merck as part of their research into diketo acid (DKA) derivatives as HIV-1 integrase inhibitors.[1][7] It emerged from a series of 8-hydroxy-[4][5]-naphthyridine-7-carboxamides and was identified as a potent inhibitor of the strand transfer (ST) activity of HIV-1 integrase.[1] Preclinical studies demonstrated good oral bioavailability and a promising pharmacokinetic profile in rhesus macaques.[1][2] However, long-term toxicity studies in dogs revealed liver and kidney toxicity, which led to the discontinuation of its clinical development.[1][6]
Mechanism of Action
This compound is a strand transfer inhibitor of HIV-1 integrase.[1][3] The integration of the reverse-transcribed viral DNA into the host cell's genome is a multi-step process catalyzed by integrase. This compound specifically inhibits the strand transfer reaction, which is the covalent insertion of the viral DNA into the host chromosome.[3][8] It is mechanistically identical to the diketo acid series of inhibitors in that it targets the strand transfer step.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Strand Transfer Inhibition (IC50) | 8 nM | [1] |
| Antiviral Activity (EC95) | 15 nM | [1] |
| Concerted Integration Inhibition (IC50, two blunt-ended DNA) | 30 nM | [4] |
| Concerted Integration Inhibition (IC50, one blunt-ended, one pre-processed DNA) | 60 nM | [4] |
Table 2: Preclinical Pharmacokinetics of this compound in Rhesus Macaques
| Parameter | Value | Reference |
| Oral Bioavailability | >60% | [1] |
| Half-life (t1/2) | ~5 hours | [1] |
Table 3: Resistance Profile of this compound
| Mutation Site in Integrase | Effect | Reference |
| Residue 72 | Confers resistance to this compound | [3] |
| Residue 121 | Confers resistance to this compound | [3] |
| Residue 125 | Confers resistance to this compound | [3] |
| L74M, E92Q, S230N | Successively selected mutations leading to resistance | [9] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
A detailed protocol for an HIV-1 integrase strand transfer assay, similar to what would have been used to characterize this compound, is as follows:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MnCl2 or MgCl2, 5 mM DTT, and 0.05% NP-40.
-
Prepare a substrate solution containing a radiolabeled or fluorescently labeled oligonucleotide that mimics the viral DNA end.
-
Prepare a target DNA substrate.
-
Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilution or DMSO (vehicle control) to the wells of a microplate.
-
Add the HIV-1 integrase solution to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the viral DNA end substrate and the target DNA substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and a denaturing agent (e.g., formamide).
-
-
Product Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the strand transfer products using autoradiography or fluorescence imaging.
-
Quantify the amount of strand transfer product to determine the inhibitory activity of this compound and calculate the IC50 value.
-
Cell-Based Antiviral Assay
A general protocol for a cell-based antiviral assay to determine the EC95 of this compound is outlined below:
-
Cell Culture and Infection:
-
Culture a suitable human T-cell line (e.g., MT-4 or CEM) in appropriate growth medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-incubate the cells with the this compound dilutions for a short period.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected and infected vehicle-treated cells as controls.
-
-
Incubation and Monitoring:
-
Incubate the infected cells in the presence of the inhibitor for a period of 3-5 days.
-
Monitor the cultures for signs of viral cytopathic effect (CPE) or measure viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits viral replication by 95% (EC95) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Simultaneously, assess the cytotoxicity of this compound on uninfected cells using an assay such as MTT or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC95).
-
Visualizations
Signaling Pathway: HIV-1 Integration and Inhibition by this compound
Caption: HIV-1 integration pathway and the inhibitory action of this compound on the strand transfer step.
Experimental Workflow: this compound Discovery and Preclinical Evaluation
Caption: The discovery and preclinical development workflow for this compound.
Logical Relationships in this compound Development
Caption: Logical flow of the discovery, development, and eventual discontinuation of this compound.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: A Technical Guide to a Potent HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. Belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, this compound specifically targets the strand transfer step of viral DNA integration into the host genome. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development. Despite its promising in vitro antiviral activity and favorable preclinical pharmacokinetics, the clinical development of this compound was halted due to toxicity observed in long-term animal studies. Nevertheless, it remains a valuable research tool for understanding HIV-1 integrase inhibition and for the development of next-generation antiretroviral agents.
Chemical Structure and Properties
This compound is a synthetic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[1] |
| Chemical Formula | C₂₀H₁₉FN₄O₄S[1] |
| Molecular Weight | 430.45 g/mol [1] |
| CAS Number | 410544-95-5[1] |
| Appearance | Solid powder |
| SMILES Code | O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=NC3=C1O)NCC4=CC=C(F)C=C4[1] |
Mechanism of Action: HIV-1 Integrase Inhibition
This compound exerts its antiviral effect by specifically inhibiting the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[2] The integration of the viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle and is a prime target for antiretroviral therapy.
The process of integration involves two key catalytic steps performed by the integrase enzyme:
-
3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[3]
This compound is highly selective for the strand transfer step, with significantly less activity against 3'-processing.[4] It is believed to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme, which are essential for its catalytic activity. This action prevents the stable association of the viral DNA with the host chromosome, thereby halting the integration process.
Figure 1: Simplified signaling pathway of HIV-1 integration and the inhibitory action of this compound.
Biological Activity and Efficacy
This compound has demonstrated potent antiviral activity against HIV-1 in various in vitro and preclinical models.
In Vitro Antiviral Activity
The antiviral potency of this compound is typically assessed by measuring the reduction of viral replication in cell culture, often quantified by the concentration required to inhibit 50% of the viral activity (IC₅₀).
| Assay Type | Cell Line/System | IC₅₀ (nM) | Reference |
| Strand Transfer Inhibition | Recombinant HIV-1 Integrase | 8 | [3] |
| Strand Transfer Inhibition (one blunt-ended, one pre-processed DNA) | Recombinant HIV-1 Integrase | 60 | [3] |
| Antiviral Activity (EC₅₀) | Macrophages | 1.5 | [5] |
| Antiviral Activity (EC₅₀) | PBMCs | 14.3 | [5] |
| Antiviral Activity (EC₅₀) | C8166 T cells | 10.6 | [5] |
Activity Against Resistant Strains
Resistance to antiretroviral drugs is a significant challenge in HIV-1 therapy. Studies have shown that mutations in the integrase enzyme can confer resistance to this compound. Key mutations include L74M, E92Q, and S230N.[6] Interestingly, some resistance profiles for this compound are distinct from those of other classes of integrase inhibitors, such as the diketo acid analogues, suggesting different binding interactions within the integrase active site.[7]
Pharmacokinetics and Toxicology
Preclinical studies in animal models provided initial insights into the pharmacokinetic profile of this compound.
| Species | Route of Administration | Key Findings | Reference |
| Rhesus Macaques | Oral | Good oral bioavailability (>60%) and a half-life of approximately 5 hours. | |
| Rats | Oral | Rapid absorption with dose-dependent exposure. | [8] |
Despite its promising antiviral activity and pharmacokinetic profile, the clinical development of this compound was terminated due to significant liver and kidney toxicity observed during long-term preclinical studies in dogs.[3]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
References
- 1. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity for strand-transfer over 3'-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme-DNA interactions in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
L-870810: An In-Depth Technical Guide to its Target Binding Site on HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent naphthyridine-based inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. As an integrase strand transfer inhibitor (INSTI), this compound selectively blocks the strand transfer step of proviral DNA integration into the host genome. This document provides a comprehensive technical overview of the binding site of this compound on HIV-1 integrase, including quantitative binding data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and relevant experimental workflows. Although clinical development of this compound was halted due to toxicity concerns, it remains a critical tool for understanding the molecular interactions within the integrase active site and for the development of next-generation INSTIs.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency against wild-type and resistant forms of HIV-1 integrase.
| Assay Type | Target | IC50 / EC50 / IC95 | Reference |
| Strand Transfer | Wild-Type HIV-1 Integrase | 8 nM | [1] |
| Strand Transfer | Wild-Type HIV-1 Integrase | 55 nM (concerted integration) | [1] |
| Antiviral Activity | HIV-1 (in 10% FBS) | 15 nM (IC95) | [1] |
| Antiviral Activity | Wild-Type HIV-1 (IIIB) | N/A | [2][3] |
Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1 Integrase.
| Integrase Mutant | Fold Resistance to this compound | Reference |
| After 20 passages | 22-fold | [2][3] |
| After 40 passages (with L74M) | 34-fold | [2][3] |
| After 60 passages (with L74M, E92Q, S230N) | 110-fold | [2][3] |
| Recombinant IN (L74M, E92Q, S230N) | 47.5-fold | [3] |
Table 2: Development of Resistance to this compound in Cell Culture.
The this compound Binding Site on HIV Integrase
The precise binding site of this compound on HIV integrase has been elucidated through a combination of resistance studies and computational modeling, as a co-crystal structure is not publicly available. This compound, like other diketo acid-containing compounds, is understood to chelate the two essential magnesium ions (Mg2+) in the catalytic core domain of integrase. However, it establishes a unique pattern of interactions within the active site, distinguishing it from other INSTIs.
Key Features of the Binding Site:
-
Catalytic Core Domain (CCD): The binding pocket is located within the CCD, which houses the conserved D, D(35)E catalytic triad (B1167595) (Asp64, Asp116, and Glu152). These residues are crucial for coordinating the two Mg2+ ions necessary for catalysis.
-
Interaction with Metal Ions: The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore of this compound directly interacts with and chelates the two Mg2+ ions in the active site. This interaction is fundamental to its inhibitory mechanism, as it blocks the binding of the host target DNA.[1]
-
Distinct Binding Pocket: While mechanistically similar to diketo acid inhibitors, this compound occupies a distinct region within the integrase active site. This is evidenced by the unique resistance mutations it selects for.
-
Resistance Mutations: The primary mutations conferring resistance to this compound are located in close proximity to the inhibitor's binding site. These mutations are thought to sterically hinder the binding of this compound or alter the conformation of the active site, thereby reducing the inhibitor's affinity. The most consistently reported resistance mutations include:
Computational models suggest that this compound binds in a cavity formed by a flexible loop within the integrase active site upon DNA binding. This model is consistent with the observed resistance mutations and provides a framework for understanding the specific interactions that govern its inhibitory activity.
Experimental Protocols
The characterization of this compound and its binding site has relied on several key biochemical assays. The following are detailed methodologies for these critical experiments, based on established protocols in the field.
HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of integrase to cleave a dinucleotide from the 3' end of the viral long terminal repeat (LTR) DNA, the first catalytic step of integration.
Principle: A biotinylated oligonucleotide substrate mimicking the HIV-1 LTR is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, and in the absence of an inhibitor, it cleaves the 3' end. The extent of processing can be quantified using various detection methods, such as real-time PCR or fluorescence.
Detailed Protocol (adapted from a real-time PCR-based method):
-
Substrate Preparation: Synthesize a 100-mer double-stranded oligonucleotide with a sequence homologous to the HIV-1 LTR. The sense strand is labeled at its 3' end with biotin.
-
Plate Coating: Coat the wells of a 96-well plate with avidin (B1170675) by incubating with a solution of 10 µg/mL avidin in PBS overnight at 4°C. Wash the wells three times with PBS.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase in a suitable buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MnCl2 or MgCl2, 5 mM DTT, and 0.1 mg/mL BSA).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate with the integrase for 15-30 minutes at room temperature.
-
Initiation of Reaction: Add the biotinylated LTR substrate to the integrase-inhibitor mixture and transfer to the avidin-coated plate. Incubate for 1-2 hours at 37°C to allow for the 3'-processing reaction to occur. During this time, the biotinylated substrate will bind to the avidin-coated surface.
-
Washing: Wash the wells extensively with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove the integrase, inhibitor, and any cleaved, non-biotinylated DNA fragments. The unprocessed, biotinylated substrate remains bound to the plate.
-
Quantification by Real-Time PCR:
-
Add a real-time PCR master mix containing specific primers and a probe designed to amplify the unprocessed LTR substrate to each well.
-
Perform real-time PCR. The amount of amplified product is inversely proportional to the 3'-processing activity of the integrase. A higher Ct value indicates greater inhibition of 3'-processing.
-
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to ligate the processed 3' ends of the viral DNA into a target DNA molecule, the second and final catalytic step of integration.
Principle: A donor DNA substrate (mimicking the processed viral LTR) is incubated with a target DNA substrate and recombinant integrase. The strand transfer reaction results in a larger DNA product, which can be detected and quantified.
Detailed Protocol (adapted from a fluorescence resonance energy transfer (FRET)-based high-throughput assay):
-
Substrate Preparation:
-
Donor DNA: Synthesize a double-stranded oligonucleotide mimicking the processed U5 end of the HIV-1 LTR. One strand is labeled with a donor fluorophore (e.g., Europium chelate) at the 5' end.
-
Target DNA: Synthesize a double-stranded oligonucleotide that will act as the target for integration. One strand is labeled with an acceptor fluorophore (e.g., Cy5) at the 3' end.
-
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT, and 0.05% Brij-35).
-
Inhibitor Addition: In a 384-well plate, add varying concentrations of this compound or a vehicle control.
-
Enzyme and Substrate Addition: Add recombinant HIV-1 integrase, the donor DNA, and the target DNA to the wells.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C. If strand transfer occurs, the donor and acceptor fluorophores will be brought into close proximity on the newly formed larger DNA molecule.
-
Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure the emission from the acceptor fluorophore. The intensity of the FRET signal is directly proportional to the amount of strand transfer product.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition (decrease in FRET signal) against the logarithm of the inhibitor concentration.
Visualizations
Mechanism of Action of this compound
Caption: this compound chelates Mg2+ ions in the integrase active site, blocking target DNA binding.
Experimental Workflow for Strand Transfer Assay
Caption: Workflow for a FRET-based high-throughput strand transfer assay to measure inhibition.
Conclusion
This compound, as a well-characterized naphthyridine-based INSTI, has been instrumental in defining the structural and functional requirements for potent HIV integrase inhibition. While its clinical journey was cut short, the wealth of biochemical and virological data generated for this compound continues to inform the design of safer and more effective antiretroviral therapies. The distinct resistance profile of this compound highlights the plasticity of the integrase active site and underscores the importance of developing inhibitors that can overcome emergent resistance. The experimental protocols detailed herein provide a foundation for the continued exploration of integrase-inhibitor interactions and the discovery of novel anti-HIV agents.
References
- 1. Modeling, analysis, and validation of a novel HIV integrase structure provide insights into the binding modes of potent integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational design of a full-length model of HIV-1 integrase: modeling of new inhibitors and comparison of their calculated binding energies with those previously studied - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: A Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase.[1] It belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds and has demonstrated significant antiviral activity in cell culture.[1][2] This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. While primarily characterized as an anti-HIV-1 agent, this guide also addresses the current landscape of its activity against other viral pathogens.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the strand transfer step of HIV-1 integration.[2][3] The HIV-1 integrase enzyme is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. This compound selectively inhibits the strand transfer reaction, thereby preventing the covalent joining of the viral DNA to the host chromosome.[2][4] This mechanism is distinct from many other classes of antiretroviral drugs and represents a critical target for antiviral therapy.
Quantitative Antiviral Activity
The primary antiviral activity of this compound has been quantified against HIV-1. The following table summarizes the key in vitro efficacy and cytotoxicity data reported in the literature.
| Virus | Assay Type | Cell Line | Parameter | Value | Citation(s) |
| HIV-1 | Antiviral Activity | MT-2 | EC50 | 0.088 µM | [5] |
| HIV-1 | Antiviral Activity | MT-2 | EC95 | 96 nM | [5] |
| HIV-1 | Integrase Inhibition | In vitro | IC50 | 8 - 15 nM | [6] |
| Cytotoxicity | MT-4 | CC50 | 1.5 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of this compound.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the extent of HIV-1 replication in cell culture by measuring the concentration of the viral p24 capsid protein in the supernatant.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound compound
-
96-well cell culture plates
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, infect the cells by adding 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plate for 4-7 days in a CO2 incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.[7][8][9][10] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the cell culture supernatants to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p24 in each sample using a standard curve. The EC50 value (the concentration of the compound that inhibits viral replication by 50%) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Assay
This in vitro assay directly measures the ability of this compound to inhibit the strand transfer activity of purified HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) end (donor substrate) and a target DNA (target substrate). The donor substrate is typically biotinylated, and the target substrate is labeled with a detectable tag (e.g., digoxigenin).
-
Assay buffer (containing a divalent cation like Mg2+ or Mn2+)
-
This compound compound
-
Streptavidin-coated microplate
-
Anti-digoxigenin antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Donor Substrate Immobilization: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.
-
Integrase Binding: Add purified HIV-1 integrase to the wells and incubate to allow binding to the donor substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the labeled target DNA substrate and incubating at 37°C.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-HRP antibody conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate to develop a colorimetric signal.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. The IC50 value (the concentration of the compound that inhibits integrase activity by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration.[11][12]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound on the host cells used in the antiviral assays.
Materials:
-
MT-4 cells (or other relevant cell line)
-
This compound compound
-
96-well cell culture plates
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days) in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14][15][16]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Off-Target Effects and Signaling Pathways
Currently, there is a lack of publicly available data specifically detailing the off-target effects of this compound on host cell signaling pathways such as NF-κB, MAPK, or JAK-STAT. While some antiviral agents are known to modulate these pathways, specific studies on this compound are needed to elucidate any such interactions.
Conclusion
This compound is a well-characterized and potent inhibitor of HIV-1 replication, acting through the specific inhibition of the integrase-mediated strand transfer step. The provided experimental protocols offer a robust framework for its evaluation in a research setting. However, the full antiviral spectrum of this compound beyond HIV-1 remains to be determined, and further investigation into its potential off-target effects is warranted to fully understand its pharmacological profile. This guide serves as a comprehensive resource for researchers and drug development professionals working with this and similar classes of antiviral compounds.
References
- 1. abmole.com [abmole.com]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. en.hillgene.com [en.hillgene.com]
- 9. fybreeds.com [fybreeds.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
The L-870810 Pharmacophore: A Technical Guide to an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacophore identification of L-870810, a potent inhibitor of HIV-1 integrase. This compound belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds and serves as a critical tool for understanding the inhibition of the strand transfer step in HIV-1 replication. This document outlines the key pharmacophoric features, mechanism of action, relevant quantitative data, and detailed experimental protocols for researchers in the field of antiretroviral drug development.
Introduction to this compound and its Target: HIV-1 Integrase
Human Immunodeficiency Virus Type 1 (HIV-1) relies on the viral enzyme integrase to insert its genetic material into the host cell's genome, a crucial step for viral replication and persistence.[1] HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[2] this compound is a small-molecule inhibitor that specifically targets the strand transfer reaction, preventing the covalent linkage of the viral DNA to the host chromosome.[3]
The core pharmacophore of this compound is the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold.[3] This structural motif is responsible for the compound's potent inhibitory activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its interaction with HIV-1 integrase.
| Parameter | Value | Conditions | Reference |
| In Vitro Efficacy | |||
| IC50 (Strand Transfer) | 8 nM | Recombinant IN, oligonucleotide substrates | [4] |
| IC95 (Antiviral Activity) | 15 nM | Cell-based assay | [4] |
| Resistance Profile | |||
| L74M + E92Q + S230N mutations | 110-fold reduced susceptibility | Cell culture passage | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of HIV-1 integrase, specifically within the pre-integration complex (PIC) formed by the enzyme and the viral DNA ends. The key feature of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore is its ability to chelate the two divalent magnesium ions (Mg2+) that are essential for the catalytic activity of integrase.[4] By coordinating with these metal ions, this compound displaces the reactive 3'-hydroxyl groups of the viral DNA, thereby preventing the nucleophilic attack on the host DNA and halting the strand transfer process.
The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol describes a common method for measuring the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Acceptor DNA (target DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)
-
Stop Solution (e.g., 50 mM EDTA)
-
Streptavidin-coated microplates
-
Anti-digoxigenin-HRP conjugate (if acceptor DNA is digoxigenin-labeled)
-
TMB substrate
-
Sulfuric Acid (for stopping TMB reaction)
-
Plate reader
Procedure:
-
Plate Preparation: Coat streptavidin-coated microplate wells with biotinylated donor DNA. Wash to remove unbound DNA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: Add the assay buffer, recombinant HIV-1 integrase, and the serially diluted this compound to the wells. Include control wells with no inhibitor (positive control) and no integrase (negative control).
-
Incubation: Incubate the plate to allow the inhibitor to bind to the integrase.
-
Strand Transfer Initiation: Add the acceptor DNA to all wells to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed.
-
Stopping the Reaction: Add the stop solution to each well to chelate the Mg2+ ions and halt the reaction.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add anti-digoxigenin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with sulfuric acid.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is calculated from the data obtained in the strand transfer assay.
Procedure:
-
Data Normalization: Normalize the absorbance data. The positive control (no inhibitor) represents 0% inhibition, and the negative control (no integrase) represents 100% inhibition.
-
Data Plotting: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The equation for the curve is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
IC50 Calculation: The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
Experimental and Logical Workflows
The following diagrams visualize the experimental workflow for the strand transfer assay and the logical relationship of the this compound pharmacophore.
Conclusion
This compound, with its 8-hydroxy-(1,6)-naphthyridine-7-carboxamide core, represents a significant scaffold in the development of HIV-1 integrase inhibitors. Its mechanism of action, centered on the chelation of essential magnesium ions in the enzyme's active site, provides a clear rationale for its potent inhibition of the strand transfer reaction. The data and protocols presented in this guide offer a comprehensive resource for researchers working to understand and combat HIV-1 replication through the targeting of integrase. While this compound itself did not proceed through clinical trials due to toxicity, the insights gained from its study continue to inform the design of next-generation antiretroviral agents.
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: A Technical Guide to its Function as a Viral Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, this compound plays a crucial role in virology research as a tool to understand the intricacies of retroviral replication and as a scaffold for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Mechanism of Action
This compound selectively targets the strand transfer step of HIV-1 DNA integration, a critical process for the stable insertion of the viral genome into the host cell's chromosome.[1] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound exhibits a high degree of specificity for the strand transfer reaction, with minimal effect on 3'-processing. The compound is mechanistically identical to diketo acid inhibitors but possesses a unique pharmacophore.[1] This targeted inhibition prevents the covalent linkage of the viral DNA to the host DNA, effectively halting the viral replication cycle.
The specificity of this compound for HIV-1 integrase is highlighted by its lack of activity against the more distantly related Rous sarcoma virus integrase, against which it has an IC50 of greater than 50 μM.[2]
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified through various in vitro assays, measuring both its direct inhibitory effect on the integrase enzyme and its broader antiviral activity in cell culture.
| Assay Type | Parameter | Value (nM) | Conditions |
| Biochemical Assay | IC50 | 118 | Inhibition of strand transfer product synthesis |
| Cell-Based Assay | IC95 | 15 | HIV-1 H9/IIIB replication in MT-4 cells with 10% FBS |
| Cell-Based Assay | IC95 | 100 | HIV-1 H9/IIIB replication in MT-4 cells with 50% normal human serum |
Resistance Profile
Viral resistance to antiretroviral agents is a significant challenge in HIV-1 therapy. Studies involving the serial passage of HIV-1 in the presence of this compound have identified specific mutations within the integrase enzyme that confer resistance. Notably, mutations at residues 72, 121, and 125 are uniquely associated with resistance to this naphthyridine compound.[1] This resistance profile is distinct from that observed with diketo acid inhibitors, suggesting different binding interactions within the integrase active site.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Biochemical)
This protocol outlines the in vitro measurement of the strand transfer activity of HIV-1 integrase and its inhibition by this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA substrate. One of the donor substrate strands should be labeled (e.g., with biotin (B1667282) or a radioactive isotope).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl2 or MnCl2, and 0.05% Brij-35.
-
This compound stock solution (in DMSO).
-
Quench Buffer: 0.5 M EDTA.
-
Detection system appropriate for the substrate label (e.g., streptavidin-coated plates and a labeled antibody for biotinylated substrates).
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant HIV-1 integrase, the labeled donor DNA substrate, and varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for the formation of the integrase-DNA complex and inhibitor binding.
-
Initiation of Strand Transfer: Add the target DNA substrate to initiate the strand transfer reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Quenching: Stop the reaction by adding the quench buffer.
-
Detection of Strand Transfer Products: Transfer the reaction products to the detection system (e.g., streptavidin-coated plates). Wash to remove unincorporated DNA.
-
Quantification: Quantify the amount of strand transfer product formed using a suitable detection method (e.g., colorimetric or radioactive signal measurement).
-
Data Analysis: Calculate the percent inhibition of strand transfer for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Activity Assay
This protocol describes the evaluation of this compound's ability to inhibit HIV-1 replication in a cell culture model.
Materials:
-
MT-4 T-lymphoid cells or other susceptible human T-cell line.
-
HIV-1 laboratory-adapted strain (e.g., H9/IIIB).
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
p24 antigen capture ELISA kit.
Methodology:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a "no drug" control (vehicle only) and a "no virus" control (cells only).
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1 stock at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days to allow for multiple rounds of viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Determine the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control. Determine the IC95 (or EC50) value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound remains a cornerstone compound for the study of HIV-1 integrase inhibition. Its well-defined mechanism of action, specific inhibition of the strand transfer step, and distinct resistance profile provide valuable insights for the design of next-generation antiretroviral drugs. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and other novel integrase inhibitors, contributing to the ongoing efforts to combat the HIV/AIDS pandemic.
References
Methodological & Application
Application Notes and Protocols for L-870810 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of L-870810, a potent and specific inhibitor of HIV-1 integrase. This compound belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of antiretroviral compounds.
Mechanism of Action
This compound selectively inhibits the strand transfer step of HIV-1 integration.[1][2] After the virus enters the host cell, its RNA is reverse-transcribed into double-stranded DNA. The viral enzyme integrase then processes the 3' ends of this viral DNA. In the subsequent strand transfer step, integrase inserts the viral DNA into the host cell's genome. This compound binds to the integrase-viral DNA complex and prevents the joining of the viral DNA to the host DNA, thereby halting the viral replication cycle.[2]
References
Determining the Potency of L-870810: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of L-870810, a potent inhibitor of HIV-1 integrase. This compound, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class, specifically targets the strand transfer step of viral DNA integration into the host genome.[1] The following sections detail both biochemical and cell-based methods to accurately quantify the inhibitory activity of this compound.
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
This compound exerts its antiviral effect by inhibiting the catalytic activity of HIV-1 integrase, one of the three essential enzymes for viral replication.[1] The integration process involves two key steps: 3'-processing and strand transfer.[2] this compound is highly selective for the strand transfer reaction, effectively preventing the insertion of the viral DNA into the host cell's chromosome.[1]
Caption: HIV-1 integration pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound from various assays.
| Assay Type | Target | IC50 (nM) | Reference/Notes |
| Biochemical Assay | Integrase Strand Transfer | 8 | Potent inhibition of the catalytic step. |
| Cell-Based Assay | HIV-1 Replication (EC95) | 15 | Effective concentration in a cellular context. |
Experimental Protocols
Biochemical Assay: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the IC50 of this compound against the strand transfer activity of purified HIV-1 integrase. This method is adapted from commercially available kits.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target Substrate (TS) DNA (modified oligonucleotide for detection)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
This compound stock solution (in DMSO)
-
HRP-conjugated antibody against the TS DNA modification
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer to remove unbound DS DNA.
-
Add Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the plate three times with Wash Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. Remember to include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the diluted this compound or control solutions to the appropriate wells.
-
Add recombinant HIV-1 integrase to all wells except for the negative control wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding the TS DNA to all wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unreacted components.
-
Add the HRP-conjugated antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 10-30 minutes).
-
Stop the reaction by adding Stop Solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (negative control wells) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the biochemical strand transfer inhibition assay.
Cell-Based Assay: Single-Round HIV-1 Infectivity Assay
This protocol outlines a general method to determine the IC50 of this compound in a cell-based, single-round infectivity assay using a reporter virus.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 packaging plasmid (e.g., p8.91)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
Lentiviral vector plasmid with a reporter gene (e.g., GFP or luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Production of Reporter Virus:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the lentiviral vector plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped reporter virus particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the virus stock to determine the appropriate dilution for infection.
-
-
Infection and Inhibition:
-
Seed the target cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
Include a no-drug control and uninfected control wells.
-
-
Reporter Gene Expression Measurement:
-
Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
If using a GFP reporter, detach the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the reporter gene signal to the no-drug control.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to compound toxicity.
-
Caption: Workflow for the cell-based single-round infectivity assay.
References
Application Notes and Protocols for In Vivo Studies of L-870810
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class.[1][2] It acts by inhibiting the strand transfer step of viral DNA integration into the host genome, a crucial stage in the HIV-1 replication cycle.[2][3] Mechanistically, this compound is identical to diketo acid inhibitors, chelating the essential Mg²⁺ ions within the active site of the integrase enzyme.[2][3] This document provides a comprehensive overview of in vivo studies of this compound in various animal models, including detailed experimental protocols and a summary of key quantitative data. While showing promise in preclinical models, its development was halted due to toxicity observed in long-term studies in dogs.[4]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Strand Transfer) | 8 nM | Recombinant IN | [3][4] |
| EC₉₅ (Antiviral Activity) | 15 nM | Cell-based Assay | [4] |
| IC₉₅ (In Vivo) | 15 nM | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Species | Route | Dose | Reference |
| Bioavailability (F) | 19.2% | Rat (Sprague Dawley) | Oral | 30 mg/kg | [5] |
| >60% | Rhesus Macaque | Oral | Not Specified | [4] | |
| Half-life (t₁/₂) | 3.2 - 4.6 hours | Rat (Sprague Dawley) | Oral | Not Specified | [5] |
| ~5 hours | Rhesus Macaque | Oral | Not Specified | [4] | |
| Absorption | Rapid | Rat (Sprague Dawley) | Oral | Various | [5][6] |
Table 3: Toxicological Profile of this compound in Animal Models
| Parameter | Value | Species | Duration | Key Findings | Reference |
| NOAEL | >500 mg/kg/day | Rat (Sprague Dawley) | 7 days | No adverse treatment-related findings. | [5][6] |
| MTD | >500 mg/kg/day | Rat (Sprague Dawley) | 7 days | Well-tolerated. | [5][6] |
| Toxicity | Not specified | Dog | Long-term | Liver and kidney toxicity. | [4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the HIV-1 integration pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Dose-Range Finding Toxicity of a Novel Anti-HIV Active Integrase Inhibitor - SRI [sri.com]
Application Notes and Protocols for Pharmacokinetic Profiling of L-870810
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is an investigational small molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class. It demonstrates potent antiviral activity by specifically inhibiting the strand transfer step of viral DNA integration into the host genome.[1][2][3] Although its clinical development was halted due to long-term toxicity in animal studies, its pharmacokinetic profile serves as a valuable case study for researchers developing new antiretroviral agents. This compound exhibits favorable oral bioavailability, a key characteristic for patient compliance.[4][5] These application notes provide a comprehensive overview of the techniques and protocols for the pharmacokinetic profiling of this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters of this compound in a preclinical animal model.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Macaques
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability (%F) | >60% | Rhesus Macaques | Oral | [4] |
| Half-life (t½) | ~5 hours | Rhesus Macaques | Not Specified | [4] |
Signaling Pathway: HIV-1 Integration and Inhibition by this compound
This compound targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. The diagram below illustrates the HIV-1 integration process and the point of inhibition by this compound.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for Studying HIV Integrase Kinetics using L-870810
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific inhibitor of HIV-1 integrase, belonging to the class of naphthyridine carboxamides. It selectively targets the strand transfer step of the viral DNA integration process, a crucial stage in the HIV replication cycle. This mechanism of action makes this compound an invaluable tool for studying the kinetics and inhibition of HIV integrase. These application notes provide detailed protocols and data for utilizing this compound in kinetic studies of HIV integrase, aiding in the characterization of this essential viral enzyme and the development of novel antiretroviral therapies.
Mechanism of Action
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, which occurs in the cytoplasm of an infected cell, integrase removes a dinucleotide from each 3' end of the viral DNA. Following transport into the nucleus as part of the pre-integration complex (PIC), the strand transfer reaction occurs, where the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.
This compound is a strand transfer-selective inhibitor. It exerts its inhibitory effect by binding to the active site of integrase after the enzyme has formed a complex with the viral DNA. This binding is thought to chelate the essential divalent metal ions (typically Mg2+ or Mn2+) in the active site, thereby preventing the subsequent binding of the host DNA and blocking the strand transfer reaction.
Caption: Mechanism of HIV-1 integration and inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against HIV-1 integrase has been quantified using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and other relevant cellular activity values.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 19 - 228 nM | Varies by specific assay and conditions | [1] |
| EC50 | 0.064 µM | Antiviral activity against HIV-1 RIN in MT-4 cells | [2] |
| CC50 | 123 µM | Cytotoxicity in human C8166 cells | [2] |
| CC50 | > 200 µM | Cytotoxicity in mammalian cells |
Experimental Protocols
Detailed methodologies for key experiments to study the kinetics of HIV integrase with this compound are provided below.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This protocol describes a common and robust method to measure the strand transfer activity of HIV-1 integrase and the inhibitory potential of compounds like this compound.
Principle: This assay relies on the integration of a biotin-labeled donor substrate (DS) DNA, mimicking the viral DNA end, into a digoxigenin (B1670575) (DIG)-labeled target substrate (TS) DNA. The resulting product, containing both biotin (B1667282) and DIG, is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound
-
Biotin-labeled Donor Substrate (DS) DNA oligonucleotide
-
Digoxigenin-labeled Target Substrate (TS) DNA oligonucleotide
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 5% PEG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Anti-DIG-HRP antibody conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with 100 µL of DS DNA solution (e.g., 100 nM in reaction buffer) per well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with 200 µL of Wash Buffer.
-
-
Integrase Binding:
-
Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM in reaction buffer) to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 3 times with 200 µL of Wash Buffer.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in reaction buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of reaction buffer (no inhibitor) or a known inhibitor.
-
Incubate for 15 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Add 50 µL of TS DNA solution (e.g., 50 nM in reaction buffer) to each well to initiate the reaction.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate 5 times with 200 µL of Wash Buffer.
-
Add 100 µL of diluted anti-DIG-HRP antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for L-870810 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent HIV-1 integrase inhibitor belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[1] While its clinical development for HIV was halted, recent research has focused on repositioning this structural scaffold for oncology applications.[2][3] Analogs of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting potential as novel anticancer agents.[2] These compounds may exert their effects through the inhibition of oncogenic kinases.[2]
This document provides detailed application notes and protocols for designing and conducting drug combination studies involving this compound and its analogs in a cancer research setting. The aim is to facilitate the exploration of synergistic or additive effects when combined with other anticancer agents, a cornerstone of modern cancer therapy.[4]
Data Presentation: Cytotoxicity of Naphthyridine Carboxamide Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b][2][5]naphthyridine-4-carboxamides | 2-methyl derivative | Murine P388 leukemia | <0.01 | [6] |
| 2-(3,4-dimethoxyphenyl) derivative | Murine P388 leukemia | <0.01 | [6] | |
| 1,8-Naphthyridine-3-carboxamides | Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] | |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] | |
| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Compound 22 | Multiple cell lines | High cytotoxicity | [8] |
| Compound 31 | Multiple cell lines | High cytotoxicity | [8] | |
| Compound 34 | Multiple cell lines | High cytotoxicity | [8] | |
| N-substituted 1H-indole-2-carboxamides | Compound 12 | K-562 (Leukemia) | 0.33 | [9] |
| Compound 14 | K-562 (Leukemia) | 0.61 | [9] | |
| Compound 4 | K-562 (Leukemia) | 0.61 | [9] | |
| Compound 10 | HCT-116 (Colon) | 1.01 | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 Values for Single Agents
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for this compound or its analogs and the selected combination partner in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analog (stock solution in DMSO)
-
Combination partner drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound (or analog) and the combination partner drug in complete culture medium. It is recommended to have a final DMSO concentration of <0.5% in all wells.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Subsequently, lyse the cells and solubilize the formazan (B1609692) crystals with DMSO.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Protocol 2: Drug Combination and Synergy Analysis
This protocol describes how to assess the combined effect of this compound (or analog) and another anticancer agent and to determine if the interaction is synergistic, additive, or antagonistic using the Combination Index (CI) method based on the Chou-Talalay method.
Materials:
-
Same as Protocol 1
-
Software for synergy analysis (e.g., CompuSyn, CalcuSyn)
Procedure:
-
Experimental Design: Based on the IC50 values obtained in Protocol 1, design a combination matrix. A common approach is to use a constant ratio of the two drugs centered around their IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50 for each drug and their combinations).
-
Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1, but treat the cells with the single agents and their combinations at the predetermined concentrations.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Acquisition and Analysis:
-
Acquire the absorbance data as in Protocol 1.
-
Calculate the fraction of cells affected (Fa) for each single drug and combination (Fa = 1 - % viability/100).
-
Input the Fa values and corresponding drug concentrations into a synergy analysis software.
-
The software will calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Signaling Pathways and Visualization
The anticancer activity of this compound analogs may be attributed to the inhibition of key oncogenic signaling pathways. While the precise targets of these compounds in cancer cells are still under investigation, potential pathways to explore include those commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Hypothesized Signaling Pathway Inhibition by this compound Analogs
Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by this compound analogs.
Experimental Workflow for Drug Combination Study
Caption: Workflow for evaluating drug combinations and investigating mechanisms of synergy.
Conclusion
The repositioning of HIV-1 integrase inhibitors, such as this compound and its analogs, for cancer therapy presents a promising avenue for drug development. While direct evidence for this compound in combination studies is currently limited, the provided protocols and conceptual frameworks offer a robust starting point for researchers to explore the potential of this class of compounds in synergistic anticancer strategies. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds in cancer cells to rationalize their use in combination therapies.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-870810 in Integrase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific inhibitor of HIV-1 integrase, belonging to the class of 8-hydroxy-(1,6)-naphthyridine-7-carboxamides.[1] It acts as an integrase strand transfer inhibitor (INSTI), effectively blocking the covalent insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3] Mechanistically, this compound chelates the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme.[2] This action prevents the binding of the host DNA and the subsequent strand transfer reaction.[2] Although its clinical development was halted due to toxicity observed in long-term animal studies, this compound remains a valuable tool compound for in vitro and cell-based research on HIV-1 integrase function, the mechanism of INSTIs, and the development of drug resistance.[4]
Mechanism of Action of this compound
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host chromosome.[5][6] this compound specifically inhibits the strand transfer step of this process.[1] It binds to the synaptic complex, which consists of the integrase enzyme and the two viral DNA ends, thereby preventing the stable integration of the viral genome into the host DNA.[7]
Data Presentation
In Vitro and Cell-Based Activity of this compound
| Assay Type | Target | Cell Line | Key Experimental Conditions | Endpoint | IC50 / EC50 | Reference |
| Antiviral Activity | HIV-1 NL4.3 (Wild-Type) | MT-4 | Inhibition of virus-induced cytopathic effect | MTT Assay | 7.0 nM | [8] |
| Antiviral Activity | HIV-1 NL4.3 (S230N mutant) | MT-4 | Inhibition of virus-induced cytopathic effect | MTT Assay | 18.0 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is designed to measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide Substrates:
-
Donor DNA (mimicking U5 end of HIV-1 LTR), 5'-biotinylated
-
Target DNA, 3'-digoxigenin (DIG) labeled
-
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare serial dilutions of this compound in Assay Buffer. Include a no-inhibitor control (DMSO vehicle).
-
Add 10 µL of diluted this compound or DMSO to each well.
-
Add 20 µL of a pre-mixture of Donor DNA (50 nM) and Target DNA (50 nM) in Assay Buffer to each well.
-
Initiate the reaction by adding 20 µL of recombinant HIV-1 Integrase (100 nM) in Assay Buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Capture of Reaction Products:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 60 minutes at room temperature to allow the biotinylated donor DNA (and the integrated product) to bind to the plate.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
-
Detection:
-
Add anti-digoxigenin-HRP antibody diluted in a suitable blocking buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based HIV-1 Antiviral Assay
This protocol uses a single-cycle infectivity assay with a reporter virus to determine the antiviral activity of this compound.
Materials:
-
HEK293T cells
-
HIV-1 based vector system (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression plasmid
-
Transfection reagent
-
Target cells (e.g., TZM-bl or MT-4 cells)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Production of Reporter Virus:
-
Co-transfect HEK293T cells with the HIV-1 vector plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell supernatant containing the pseudotyped reporter virus.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Antiviral Assay:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO₂ incubator for 48 hours.
-
-
Measurement of Reporter Gene Expression:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
HIV-1 Integration Pathway
Caption: Overview of the HIV-1 integration process.
Mechanism of this compound Action
Caption: this compound inhibits the strand transfer step of HIV-1 integration.
Experimental Workflow for Resistance Profiling
Caption: Workflow for determining the resistance profile of this compound.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for Efficacy Studies of L-870810 as a C5aR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is being investigated for its potential as a selective agonist for the complement component 5a receptor 2 (C5aR2), also known as C5L2. C5aR2 is a seven-transmembrane G protein-coupled receptor that, unlike the classical C5a receptor (C5aR1), does not couple to G proteins.[1] Instead, it is thought to signal primarily through β-arrestin recruitment.[2][3] The functional role of C5aR2 is complex and context-dependent, with reports suggesting both pro- and anti-inflammatory effects.[1][4] Activation of C5aR2 has been shown to modulate key inflammatory signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and to influence the activation of the NLRP3 inflammasome.[4]
These application notes provide a comprehensive framework for designing in vitro and in vivo studies to evaluate the efficacy of this compound as a C5aR2 agonist. The protocols detailed below are designed to elucidate the compound's mechanism of action and to assess its potential as a modulator of inflammatory responses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway associated with C5aR2 activation and a general workflow for the experimental validation of this compound.
C5aR2 Signaling Pathway Activated by this compound.
Experimental Workflow for this compound Efficacy Testing.
In Vitro Efficacy Studies
Receptor Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound for human and murine C5aR2.
Protocol:
-
Cell Line: HEK293 cells stably expressing human or murine C5aR2.
-
Assay Type: Radioligand binding assay.
-
Radioligand: [¹²⁵I]-C5a.
-
Procedure:
-
Prepare cell membranes from C5aR2-expressing HEK293 cells.
-
Incubate a fixed concentration of [¹²⁵I]-C5a with increasing concentrations of unlabeled this compound in a binding buffer.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify radioactivity on the filter using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay
Objective: To confirm that this compound binding to C5aR2 induces β-arrestin recruitment, a hallmark of C5aR2 signaling.[5]
Protocol:
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing C5aR2 and a β-arrestin biosensor system (e.g., Tango, PathHunter, or BRET-based).
-
Procedure:
-
Plate cells in a 96-well or 384-well plate.
-
Stimulate cells with a dose-response of this compound.
-
Incubate for the time specified by the biosensor manufacturer.
-
Measure the signal (e.g., luminescence or fluorescence) according to the assay principle.
-
Calculate the EC50 value for β-arrestin recruitment.
-
MAP Kinase (ERK1/2) Phosphorylation Assay
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway, which is modulated by C5aR2.[1][3]
Protocol:
-
Cell Line: Human monocyte-derived macrophages (hMDMs) or a myeloid cell line (e.g., THP-1) endogenously expressing C5aR2.
-
Procedure:
-
Culture and differentiate cells as required.
-
Serum-starve cells for 4-6 hours.
-
Treat cells with various concentrations of this compound for 5-30 minutes.
-
Lyse the cells and collect protein extracts.
-
Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western blot or a cell-based ELISA kit.
-
Quantify the ratio of p-ERK/total ERK.
-
Pro-inflammatory Cytokine Secretion Assay
Objective: To determine the effect of this compound on the production of key inflammatory cytokines.
Protocol:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or hMDMs.[6]
-
Procedure:
-
Isolate and culture the cells.
-
Pre-treat cells with a dose-range of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead array.[7]
-
Data Presentation: In Vitro Assays
| Assay | Cell Line | Parameter Measured | This compound Result (Hypothetical) |
| Receptor Binding | HEK293-hC5aR2 | Binding Affinity (Ki) | 50 nM |
| β-Arrestin Recruitment | CHO-K1-hC5aR2 | Potency (EC50) | 120 nM |
| ERK1/2 Phosphorylation | hMDMs | Max Inhibition of C5a-induced pERK | 65% |
| Cytokine Secretion (LPS-stimulated) | PBMCs | IL-6 Inhibition (IC50) | 250 nM |
| Cytokine Secretion (LPS-stimulated) | PBMCs | TNF-α Inhibition (IC50) | 310 nM |
In Vivo Efficacy Studies
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.[8][9]
Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via oral gavage or intraperitoneal injection.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Zymosan-Induced Peritonitis Model
Objective: To assess the effect of this compound on leukocyte migration and cytokine production in a model of sterile peritonitis.
Protocol:
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle control 30 minutes prior to the inflammatory challenge.
-
Induce peritonitis by intraperitoneal injection of zymosan (1 mg/mouse).
-
After 4 hours, euthanize the mice and perform a peritoneal lavage with PBS.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in the lavage fluid by ELISA.
-
Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To evaluate the therapeutic potential of this compound in a clinically relevant model of polymicrobial sepsis.[10]
Protocol:
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Anesthetize mice and perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it once or twice with a 21-gauge needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer this compound or vehicle control at specified time points post-surgery (e.g., 1 and 6 hours).
-
Monitor survival over a period of 7 days.
-
In separate cohorts, collect blood and peritoneal lavage fluid at earlier time points (e.g., 6 or 24 hours) to measure bacterial load, systemic cytokine levels, and organ damage markers.
-
Data Presentation: In Vivo Models
| Model | Species | Key Endpoints | This compound (10 mg/kg) Result (Hypothetical) |
| Carrageenan Paw Edema | Rat | Paw Volume Inhibition at 3h | 45% Reduction |
| Zymosan Peritonitis | Mouse | Neutrophil Infiltration | 60% Reduction |
| Peritoneal TNF-α Levels | 55% Reduction | ||
| CLP Sepsis | Mouse | 7-Day Survival Rate | 50% (vs. 20% in Vehicle) |
| Serum IL-6 Levels at 24h | 70% Reduction |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a C5aR2 agonist. The combination of in vitro mechanistic assays and in vivo efficacy models will enable a thorough characterization of its pharmacological profile and its potential as a novel therapeutic agent for inflammatory diseases. The structured presentation of data will facilitate clear interpretation and comparison of results, guiding further drug development efforts.
References
- 1. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - The C5a/C5aR2 axis promotes renal inflammation and tissue damage [insight.jci.org]
- 5. Discovery of functionally selective C5aR2 ligands: novel modulators of C5a signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming L-870810 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the HIV-1 integrase inhibitor, L-870810, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class.[1] Its primary mechanism of action is the inhibition of the strand transfer step of viral DNA integration into the host genome.[1] By blocking this essential process, this compound effectively halts HIV-1 replication.[1]
Q2: How does resistance to this compound develop in vitro?
A2: In vitro resistance to this compound typically develops through the selection of specific mutations in the HIV-1 integrase enzyme. Continuous culture of HIV-1 in the presence of increasing concentrations of the drug can lead to the emergence of resistant viral strains.[2]
Q3: What are the key mutations associated with this compound resistance?
A3: The primary mutations that have been identified to confer resistance to this compound in vitro include L74M, E92Q, and S230N in the integrase enzyme.[2] The accumulation of these mutations leads to a significant reduction in the susceptibility of the virus to this compound.[2]
Q4: Can mutations conferring resistance to this compound cause cross-resistance to other integrase inhibitors?
A4: Yes, some mutations selected by this compound can lead to cross-resistance to other integrase inhibitors. For instance, the L74M and E92Q mutations have been associated with resistance to diketo acid analogues and other clinical trial drugs like MK-0518 and GS-9137.[2]
Troubleshooting Guide
Problem: My HIV-1 strain shows reduced susceptibility to this compound in my in vitro assay.
This is a common indication of the development of drug resistance. Here are steps to confirm and address this issue:
1. Confirm Resistance Phenotype and Genotype:
-
Action: Perform a phenotypic drug susceptibility assay to quantify the level of resistance. This is often expressed as a fold-change in the half-maximal inhibitory concentration (IC50) compared to a wild-type, sensitive virus. Concurrently, sequence the integrase gene of the resistant virus to identify resistance-associated mutations.
-
Expected Outcome: A significant increase in the IC50 value for this compound and the presence of known resistance mutations (e.g., L74M, E92Q, S230N) will confirm resistance.
2. Explore Combination Therapy:
-
Rationale: Combining antiretroviral drugs with different mechanisms of action can have a synergistic effect, potentially overcoming resistance to a single agent.
-
Action: Test the efficacy of this compound in combination with other classes of antiretroviral drugs, such as reverse transcriptase inhibitors (e.g., zidovudine, dideoxycytidine) or protease inhibitors (e.g., nelfinavir).[1] Design experiments to assess for synergistic, additive, or antagonistic effects.
-
Expected Outcome: A synergistic combination may restore the antiviral activity in your this compound-resistant strain.
3. Consider Second-Generation Integrase Inhibitors:
-
Rationale: Newer generation integrase inhibitors have been developed to be effective against viruses that are resistant to first-generation compounds.
-
Action: If your experimental design allows, test the susceptibility of your this compound-resistant strain to second-generation integrase inhibitors like dolutegravir.
-
Expected Outcome: Second-generation inhibitors may exhibit potent activity against your resistant strain, providing a viable alternative for your experiments.
Data Presentation
Table 1: In Vitro Resistance Profile of HIV-1 Passaged with this compound
| Number of Passages | This compound Concentration | Fold Reduction in Susceptibility to this compound | Identified Integrase Mutations |
| 20 | Increasing | 22-fold | L74M |
| 40 | Increasing | 34-fold | L74M, E92Q |
| 60 | Increasing | 110-fold | L74M, E92Q, S230N |
Data summarized from Hombrouck et al., 2008.[2]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HIV-1 Strain in Vitro
Objective: To select for HIV-1 strains with reduced susceptibility to this compound through in vitro passage.
Materials:
-
HIV-1 laboratory strain (e.g., HIV-1(IIIB))
-
Susceptible host cell line (e.g., MT-4 cells)
-
Complete cell culture medium
-
This compound stock solution
-
p24 antigen ELISA kit
Procedure:
-
Infect a culture of MT-4 cells with the wild-type HIV-1 strain.
-
Add this compound at a starting concentration slightly below the IC50 value.
-
Monitor the culture for viral replication by measuring p24 antigen levels in the supernatant.
-
When viral replication is detected (cytopathic effect or rising p24 levels), harvest the cell-free supernatant containing the virus.
-
Use this virus-containing supernatant to infect a fresh culture of MT-4 cells.
-
Gradually increase the concentration of this compound in the new culture.
-
Repeat this passage procedure for multiple cycles (e.g., 60 passages).
-
Periodically, harvest viral supernatant and cell pellets for phenotypic and genotypic analysis to assess the level of resistance and identify mutations.
Protocol 2: Phenotypic Drug Susceptibility Assay
Objective: To determine the IC50 of this compound against wild-type and potentially resistant HIV-1 strains.
Materials:
-
Wild-type and resistant HIV-1 viral stocks
-
Susceptible host cell line (e.g., TZM-bl)
-
Complete cell culture medium
-
This compound stock solution
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the wells containing the cells.
-
Infect the cells with a standardized amount of either wild-type or the potentially resistant HIV-1 virus.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 integration pathway and the inhibitory action of this compound.
Caption: Workflow for assessing and troubleshooting this compound resistance.
References
- 1. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving L-870810 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of L-870810, with a focus on improving its solubility and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of HIV-1 integrase.[1] It belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[2] Its primary mechanism of action is the inhibition of the strand transfer step in the HIV-1 integration process, which is essential for the virus to insert its genetic material into the host cell's DNA.[2] This blockage of viral DNA integration prevents the establishment of a productive infection.
Q2: What are the basic chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value |
| Molecular Formula | C₂₀H₁₉FN₄O₄S |
| Molecular Weight | 430.45 g/mol |
| Appearance | Solid powder |
Q3: In which solvent can I dissolve this compound to prepare a stock solution?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Experimental data from published research shows the successful preparation of a 10 mM stock solution in DMSO.[3]
Q4: What is a recommended final concentration of this compound for cell culture experiments?
A4: The optimal final concentration will depend on the specific assay and cell type. However, a concentration of 20 nM has been effectively used in cell-based assays to inhibit HIV-1 replication.[3]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution into aqueous media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: My this compound solution becomes cloudy or forms a precipitate when I add it to my cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted, the drastic change in solvent polarity can cause the compound to precipitate. |
| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in the aqueous-based cell culture medium. |
| Improper Dilution Technique | Rapidly adding the DMSO stock directly to the medium can create localized high concentrations, leading to immediate precipitation. |
| Low Temperature | Preparing or storing the final working solution at a low temperature can decrease the solubility of this compound. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a concentration that has been validated in published research.[3]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.30 mg of this compound (Molecular Weight = 430.45 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.30 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gently warm the solution in a 37°C water bath and vortex again.
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 20 nM this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the 10 mM DMSO stock solution to a final working concentration of 20 nM in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM solution. Mix well by gentle pipetting.
-
-
Final Dilution:
-
To prepare a final concentration of 20 nM, perform a 1:5000 dilution of the 100 µM intermediate solution. For example, add 1 µL of the 100 µM solution to 5 mL of pre-warmed cell culture medium.
-
-
Mixing: Immediately after adding the this compound solution to the medium, mix thoroughly by gentle inversion or swirling to ensure a homogenous solution and prevent localized high concentrations.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Visualizations
Caption: HIV-1 lifecycle and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
L-870810 experimental variability and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving L-870810, a potent inhibitor of HIV-1 integrase.
I. Troubleshooting Guides
Experiments with this compound, like any scientific investigation, can present challenges leading to variability in results. This section provides guidance on common issues, their potential causes, and recommended solutions.
In Vitro HIV-1 Integrase Strand Transfer Assays
| Symptom | Possible Cause | Recommended Solution |
| High background signal in no-enzyme control wells | - Contamination of assay reagents. - Incomplete washing steps. | - Use fresh, sterile reagents. - Ensure thorough washing between steps to remove all unbound components. |
| Low signal in positive control (integrase only) wells | - Inactive or degraded integrase enzyme. - Suboptimal enzyme concentration. - Incorrect incubation times or temperatures. | - Store integrase at -20°C or colder and avoid repeated freeze-thaw cycles. - Optimize integrase concentration as IC50 values can be dependent on enzyme concentration. - Adhere strictly to recommended incubation times and temperatures. |
| Inconsistent IC50 values for this compound between experiments | - Variability in enzyme concentration. - Pipetting errors leading to inaccurate dilutions. - Presence of DMSO at high concentrations. | - Standardize integrase concentration across all assays. - Use calibrated pipettes and perform serial dilutions carefully. - Ensure the final DMSO concentration in the assay does not exceed recommended limits (typically ≤ 5%). |
| No inhibition observed with this compound | - Degraded or inactive this compound stock solution. - Incorrect preparation of this compound dilutions. | - Prepare fresh this compound stock solutions in DMSO and store them appropriately (short-term at 0-4°C, long-term at -20°C). - Verify dilution calculations and ensure accurate pipetting. |
Cell-Based Antiviral Activity Assays
| Symptom | Possible Cause | Recommended Solution |
| High cytotoxicity observed at expected therapeutic concentrations | - Off-target effects of the compound. - Sensitivity of the cell line to the compound or vehicle (DMSO). | - Test a range of concentrations to determine the cytotoxic profile. - Include a vehicle control (DMSO) to assess its effect on cell viability. - Consider using a different cell line. |
| Variable EC50 values for this compound | - Differences in cell density at the time of infection/treatment. - Variation in virus stock titer. - Inconsistent incubation times. | - Ensure consistent cell seeding density for all experiments. - Use a standardized and titered virus stock for all infections. - Maintain consistent incubation periods for drug treatment and viral infection. |
| Lack of antiviral activity | - Use of a virus strain with resistance mutations to this compound (e.g., mutations at integrase residues L74M, E92Q, S230N).[1][2] - Compound degradation in culture medium. | - Sequence the integrase gene of the viral strain to check for resistance mutations.[1][2] - Prepare fresh dilutions of this compound for each experiment. |
| Discrepancy between in vitro IC50 and cell-based EC50 values | - Differences in the molecular environment (purified enzyme vs. cellular context). - Cell permeability and efflux of the compound. | - This is an expected phenomenon. Report both values and consider the cellular context when interpreting results. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide that functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[3] It specifically inhibits the strand transfer step of viral DNA integration into the host chromosome.[3] This is achieved by chelating the divalent metal ions (Mg2+) in the active site of the integrase enzyme, which is essential for its catalytic activity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid powder in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C for long-term use.
Q3: What are the known off-target effects of this compound or other naphthyridine carboxamides?
A3: While specific off-target effects for this compound are not extensively detailed in the provided search results, its clinical development was halted due to liver and kidney toxicity observed in animal models.[4] The naphthyridine carboxamide class of compounds has been investigated for other biological activities, including anticancer and anti-inflammatory effects, suggesting potential for off-target interactions.[5]
Q4: My IC50 value for this compound is different from published values. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors. The concentration of the HIV-1 integrase enzyme used in the assay can significantly influence the IC50 value. Different experimental setups, such as the use of blunt-ended versus pre-processed DNA substrates, can also yield different IC50 values. Furthermore, variations in buffer composition, temperature, and incubation times can contribute to these differences.
Q5: Can this compound be used against HIV-1 strains resistant to other integrase inhibitors?
A5: this compound has a distinct resistance profile compared to some other classes of integrase inhibitors like the diketo acids.[3][6] However, cross-resistance has been observed. For example, mutations like L74M, E92Q, and S230N in the integrase enzyme can confer resistance to this compound and also show cross-resistance to other integrase inhibitors like GS-9137 (elvitegravir).[1][2]
III. Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Condition | Value | Reference |
| IC50 | Strand Transfer (Oligonucleotide Substrates) | 8 nM | |
| IC95 | In vivo (10% FBS) | 15 nM | |
| IC50 | Concerted Integration (Blunt-ended DNA) | 55 nM | |
| IC50 | Concerted Integration (One blunt-ended, one pre-processed DNA) | 60 nM |
Note: IC50 and IC95 values can vary depending on experimental conditions.
IV. Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is a generalized procedure based on commercially available kits and published methods.[7]
Materials:
-
Recombinant HIV-1 Integrase
-
This compound
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking HIV LTR end)
-
Target Substrate (TS) DNA (labeled for detection)
-
Streptavidin-coated 96-well plates
-
Assay buffers (reaction buffer, wash buffer, blocking buffer)
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate for detection antibody (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with biotinylated DS DNA in reaction buffer.
-
Incubate and then wash the wells to remove unbound DS DNA.
-
Block the wells with blocking buffer to prevent non-specific binding.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant HIV-1 integrase to the wells.
-
Incubate to allow the enzyme to bind to the DS DNA.
-
Wash the wells to remove unbound integrase.
-
Add serial dilutions of this compound (prepared in reaction buffer with a consistent final DMSO concentration) to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Strand Transfer Reaction:
-
Add the TS DNA to all wells to initiate the strand transfer reaction.
-
Incubate to allow the integration of the DS DNA into the TS DNA.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the detection antibody that specifically binds to the integrated TS DNA.
-
Incubate and then wash the wells.
-
Add the substrate for the detection antibody (e.g., TMB) and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This protocol outlines a general method for assessing the antiviral activity of this compound in a cell culture system.[7][8]
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed the susceptible cell line into a 96-well plate at a predetermined density and allow the cells to adhere or stabilize overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells.
-
Add the diluted compound to the appropriate wells. Include controls for no drug and no virus.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 virus stock to the wells containing cells and the compound.
-
Incubate the plates for a period that allows for viral replication (typically 3-7 days).
-
-
Quantification of Viral Replication (p24 ELISA):
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the virus in the supernatant using the lysis buffer provided in the p24 ELISA kit.
-
Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric substrate.[7]
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Quantify the amount of p24 in each sample.
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration.
-
V. Mandatory Visualizations
References
- 1. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. ablinc.com [ablinc.com]
- 8. Antiviral activity of HIV-1 integrase strand-transfer inhibitors against mutants with integrase resistance-associated mutations and their frequency in treatment-naïve individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent L-870810 results
Welcome to the technical support center for L-870810, a potent HIV-1 integrase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing lower than expected potency (higher IC50 values) for this compound in my anti-HIV-1 assay?
A1: Several factors can contribute to reduced potency of this compound. Consider the following possibilities:
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored properly. Ensure the compound is stored at -20°C for long-term use and protected from light.[1] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
Assay Conditions: The IC50 value of this compound can be dependent on the concentration of the integrase enzyme used in the assay.[2] Higher enzyme concentrations may require higher concentrations of the inhibitor to achieve 50% inhibition. Additionally, the specific cell line and HIV-1 strain used can influence the observed potency.
-
Presence of Resistance Mutations: The HIV-1 integrase is prone to mutations that can confer resistance to inhibitors. Specific mutations at residues 72, 121, and 125 have been shown to uniquely confer resistance to naphthyridine-based inhibitors like this compound. If you are using a laboratory-adapted or clinical isolate of HIV-1, it may harbor pre-existing resistance mutations.
-
Experimental Variability: General experimental variability in cell-based assays can also lead to inconsistent results. This can include variations in cell density, virus input (multiplicity of infection), and incubation times.
Q2: My this compound results are inconsistent between experiments. What are the likely sources of this variability?
A2: Inconsistent results are a common challenge in cell-based assays. Here are some key areas to investigate:
-
Reagent Preparation and Handling: Ensure consistent preparation of all reagents, including cell culture media, virus stocks, and the this compound compound itself. Use calibrated pipettes and follow a standardized protocol for all liquid handling steps.
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact experimental outcomes. Use cells that are in a consistent growth phase and within a defined passage number range to minimize variability.
-
Virus Titer and Quality: The titer and quality of your HIV-1 virus stock are critical. Inconsistent virus production can lead to significant variations in infectivity and, consequently, in the measured inhibitory effect of this compound. Always titer your virus stock before use.
-
Assay Readout: If you are using a p24 ELISA to measure viral replication, ensure that the assay is performed consistently. Variations in antibody concentrations, incubation times, and washing steps can all contribute to variability in the final readout.
Q3: I am observing cytotoxicity in my cell-based assay at concentrations where I expect to see specific anti-HIV-1 activity. How can I differentiate between specific inhibition and general toxicity?
A3: It is crucial to distinguish between specific antiviral activity and non-specific cytotoxicity. Here's how you can address this:
-
Determine the Cytotoxic Concentration (CC50): Perform a separate cytotoxicity assay using the same cell line and experimental conditions as your antiviral assay, but without the virus. This will determine the concentration of this compound that causes 50% cell death (CC50).
-
Calculate the Selectivity Index (SI): The selectivity index is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the cells.
-
Microscopic Examination: Visually inspect the cells under a microscope during the experiment. Signs of cytotoxicity include changes in cell morphology, detachment from the culture surface, and a reduction in cell number.
Q4: How can I confirm that the observed antiviral activity is due to the inhibition of HIV-1 integrase?
A4: To confirm the mechanism of action, you can perform the following experiments:
-
Biochemical Assays: Perform in vitro assays using purified recombinant HIV-1 integrase to directly measure the inhibition of the strand transfer reaction. This will provide direct evidence of the compound's effect on the enzyme's catalytic activity.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound against HIV-1
| Parameter | Cell Line | Virus Strain | Value (µM) | Reference |
| EC50 | MT-4 | HIV-1 (unspecified) | 0.064 | [3] |
| IC95 | Human Serum | HIV-1 | Exceeded at achievable plasma concentrations | [2] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| CC50 | C8166 | 123 | [3] |
| CC50 | C8166 | 132 | [3] |
Table 3: Impact of Resistance Mutations on this compound Activity
| Mutation | Fold Change in IC50 | Reference |
| T66I/L74M/S153Y | >100 | |
| V72I | >10 | |
| F121Y | >10 | |
| Y143R | <4 | |
| N155H | >10 |
Experimental Protocols
Protocol 1: Anti-HIV-1 Activity Assay using p24 ELISA
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication, measuring the production of the viral p24 antigen as a readout.
Materials:
-
Target cells (e.g., MT-4, H9, CEM)
-
HIV-1 stock (titered)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.001 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Compound Addition: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.
Caption: Potential off-target effects of this compound analogs on oncogenic kinase signaling.
References
Technical Support Center: Investigating the Metabolic Stability and Degradation Pathways of Novel 8-Hydroxy-(1,6)-Naphthyridine-7-Carboxamide Analogs
Disclaimer: Direct metabolic stability and degradation pathway data for the specific compound L-870810 is not extensively available in the public domain, likely due to the discontinuation of its clinical development. This technical support center provides guidance based on general principles of drug metabolism and the known characteristics of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold, to which this compound belongs. The quantitative data and specific metabolic pathways presented herein are illustrative for a representative compound, referred to as "Compound N," and should be adapted based on experimental results for the specific analog under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing very rapid disappearance of our 8-hydroxy-(1,6)-naphthyridine-7-carboxamide analog in our human liver microsome (HLM) assay. What could be the cause?
A1: Rapid clearance in HLM assays can be attributed to several factors:
-
High Intrinsic Clearance: The compound may be a high-affinity substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
-
Non-CYP Mediated Metabolism: Although less common for this scaffold, other microsomal enzymes could be involved.
-
Instability in Incubation Buffer: The compound may be chemically unstable at the pH or temperature of the assay.
-
Assay Artifacts: Ensure that the quenching solvent is effectively stopping the reaction and that the compound is not degrading during sample processing or analysis.
Troubleshooting Steps:
-
Run a no-cofactor (NADPH) control: This will help differentiate between enzymatic degradation and chemical instability. If the compound is stable in the absence of NADPH, metabolic instability is likely.
-
Use a lower protein concentration or shorter incubation times: This can bring the degradation rate into a quantifiable range.
-
Consider non-specific binding: Highly lipophilic compounds can bind to the microsomal protein, which can sometimes be misinterpreted as metabolism.
Q2: Our analog shows low to moderate clearance in HLMs, but we suspect it may not be orally bioavailable. What other metabolic pathways should we investigate?
A2: While liver microsomes are a primary tool for assessing Phase I metabolism, they do not encompass all metabolic pathways. Consider the following:
-
Phase II Metabolism: Although this compound was reported to not be a substrate for UGTs, other analogs in this class could be. Investigate glucuronidation or sulfation using hepatocytes or S9 fractions supplemented with appropriate cofactors (e.g., UDPGA, PAPS).
-
Extrahepatic Metabolism: Metabolism in the intestine, kidney, or lung could contribute to first-pass effects. Consider using intestinal microsomes or S9 fractions.
-
Transporter-Mediated Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, limiting its absorption.
Q3: We are trying to identify the specific CYP enzymes responsible for the metabolism of our compound, but the results from chemical inhibitors are ambiguous. What should we do?
A3: Ambiguous results with chemical inhibitors can arise from a lack of inhibitor specificity or the involvement of multiple enzymes. To obtain a clearer picture:
-
Use Recombinant Human CYP Enzymes: Incubate your compound with a panel of individual recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to directly identify which isoforms can metabolize it.
-
Correlation Analysis: In a panel of individual donor human liver microsomes with characterized CYP expression levels, correlate the rate of metabolism of your compound with the activity of specific CYPs (using probe substrates).
-
Antibody Inhibition: Use isoform-specific inhibitory antibodies for a more specific blockade of enzymatic activity in HLM.
Troubleshooting Guides
Guide 1: Poor Recovery in In Vitro Metabolic Stability Assays
| Symptom | Potential Cause | Troubleshooting Action |
| Low compound concentration at time zero | Adsorption to plasticware. | Use low-binding plates and pipette tips. Include a "no-microsome" control to assess recovery. |
| Instability in the presence of microsomes (non-enzymatic). | Run a control incubation at 4°C or with heat-inactivated microsomes. | |
| Inconsistent results between replicates | Inefficient reaction quenching. | Ensure immediate and thorough mixing with the quenching solvent (e.g., cold acetonitrile (B52724) with internal standard). |
| Pipetting errors. | Calibrate pipettes regularly. Prepare master mixes for reagents. |
Guide 2: Difficulty in Metabolite Identification by LC-MS
| Symptom | Potential Cause | Troubleshooting Action |
| No discernible metabolite peaks | Low levels of metabolite formation. | Increase the substrate concentration (if not exceeding solubility or causing inhibition), protein concentration, or incubation time. Concentrate the sample post-incubation. |
| Ion suppression from the biological matrix. | Optimize sample preparation (e.g., solid-phase extraction) to remove interfering matrix components. Adjust chromatographic conditions. | |
| Ambiguous MS/MS fragmentation patterns | Low signal intensity of metabolite peaks. | Use a more sensitive mass spectrometer or increase the sample concentration. |
| Co-elution with endogenous components. | Optimize the LC gradient to improve chromatographic resolution. |
Quantitative Data Summary (Illustrative for "Compound N")
Table 1: Metabolic Stability of Compound N in Liver Microsomes
| Species | Protein Conc. (mg/mL) | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 0.5 | 25.8 | 26.9 |
| Rat | 0.5 | 15.2 | 45.6 |
| Dog | 0.5 | 33.1 | 20.9 |
| Monkey | 0.5 | 21.5 | 32.2 |
Table 2: CYP Reaction Phenotyping for Compound N Metabolism in Human Liver Microsomes
| Condition | % Remaining of Compound N (at 30 min) |
| Control (no inhibitor) | 42.5 |
| + Ketoconazole (CYP3A4 inhibitor) | 85.3 |
| + Quinidine (CYP2D6 inhibitor) | 45.1 |
| + Sulfaphenazole (CYP2C9 inhibitor) | 43.8 |
| + Ticlopidine (CYP2C19 inhibitor) | 41.9 |
| + Furafylline (CYP1A2 inhibitor) | 43.2 |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Pooled human liver microsomes (e.g., from a commercial supplier).
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Quenching solution: Acetonitrile with a suitable internal standard.
-
-
Incubation:
-
Pre-warm a solution of microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Sample Processing:
-
Immediately add the aliquot to the cold quenching solution.
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
Protocol 2: Metabolite Identification and CYP Reaction Phenotyping
-
Metabolite Generation:
-
Perform a scaled-up version of the metabolic stability assay with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
Include a control incubation without NADPH.
-
-
CYP Reaction Phenotyping (using recombinant CYPs):
-
Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) in the presence of NADPH.
-
Analyze the disappearance of the parent compound and the formation of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples from the metabolite generation and reaction phenotyping experiments using a high-resolution mass spectrometer.
-
Use data-dependent scanning to acquire MS/MS spectra of potential metabolites.
-
-
Data Interpretation:
-
Compare the chromatograms of the NADPH-fortified and control incubations to identify metabolite peaks.
-
Elucidate the structures of the metabolites based on their accurate mass and MS/MS fragmentation patterns.
-
Determine which recombinant CYPs produce the observed metabolites to identify the responsible enzymes.
-
Visualizations
Caption: Hypothetical metabolic pathway for "Compound N".
Caption: Workflow for metabolic stability and pathway identification.
Technical Support Center: Strategies to Mitigate L-870810 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target activity of L-870810, an inhibitor of HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class.[1] Its primary mechanism of action is the inhibition of HIV-1 integrase, a viral enzyme essential for the integration of the viral DNA into the host cell's genome.[1][2] Specifically, this compound is a strand transfer inhibitor, meaning it blocks the step where the viral DNA is covalently inserted into the host chromosome.[1][2]
Q2: Why is there a concern about off-target activity with this compound?
A2: While this compound showed potent antiviral activity, its clinical development was halted due to observed liver and kidney toxicity in preclinical animal studies.[2] Such toxicities are often indicative of off-target effects, where the compound interacts with and modulates the activity of proteins other than its intended target, HIV-1 integrase. These unintended interactions can lead to misinterpretation of experimental results and cellular toxicity.
Q3: What are the potential off-target signaling pathways of this compound?
A3: Specific off-target signaling pathways for this compound have not been extensively characterized in publicly available literature. However, based on the chemical structure (naphthyridine carboxamide) and observed toxicities of similar compounds, potential off-target effects could involve various cellular kinases or other enzymes. Some naphthyridine derivatives have been shown to possess anticancer and anti-inflammatory properties, suggesting interactions with pathways involved in cell proliferation and inflammation.
Q4: How can I minimize the risk of observing off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Additionally, including proper controls is essential. This includes a negative control (vehicle-treated cells) and potentially a positive control (a well-characterized, highly selective HIV-1 integrase inhibitor). Comparing the phenotype induced by this compound with that of other mechanistically distinct integrase inhibitors can also help to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
-
Possible Cause 1: Off-target activity.
-
Troubleshooting Step 1: Perform a dose-response experiment. Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of HIV replication). Higher concentrations are more likely to engage off-target proteins.
-
Troubleshooting Step 2: Use a structurally related but inactive control compound. If available, a close structural analog of this compound that does not inhibit HIV-1 integrase can help determine if the observed phenotype is due to the chemical scaffold itself rather than inhibition of the intended target.
-
Troubleshooting Step 3: Employ a rescue experiment. If the off-target effect is known to be mediated by a specific pathway, attempt to rescue the phenotype by co-treating with an antagonist for that pathway.
-
-
Possible Cause 2: Cellular toxicity.
-
Troubleshooting Step 1: Assess cell viability. Use a standard cell viability assay, such as the MTT assay, to determine if the observed phenotype is a secondary consequence of cytotoxicity.
-
Troubleshooting Step 2: Titrate this compound to a non-toxic concentration. If toxicity is observed, lower the concentration of this compound to a range that is effective against the target but not toxic to the cells.
-
Issue: Difficulty confirming that the observed effect is due to on-target inhibition of HIV-1 integrase.
-
Possible Cause: Ambiguous experimental readout.
-
Troubleshooting Step 1: Use a direct measure of target engagement. A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to HIV-1 integrase within the cell.
-
Troubleshooting Step 2: Compare with other integrase inhibitors. Use other known HIV-1 integrase inhibitors with different chemical scaffolds (e.g., diketo acids) to see if they produce the same phenotype. If they do, it is more likely that the effect is on-target.
-
Troubleshooting Step 3: Utilize resistant mutants. If available, use cell lines expressing HIV-1 integrase mutants that are known to be resistant to this compound. The absence of the phenotype in these cells would strongly suggest an on-target effect.
-
Data Presentation
Table 1: On-Target Activity of this compound against HIV-1 Integrase
| Parameter | Value | Reference |
| Target | HIV-1 Integrase | [3] |
| Assay | Strand Transfer | [3] |
| IC50 | 8 nM (at 0.5 nM target DNA) | [3] |
| IC50 | 15 nM (at 5 nM target DNA) | [3] |
| Assay | 3'-End Processing | [3] |
| IC50 | 250 nM (at 5 nM target DNA) | [3] |
Note: There is limited publicly available data on the off-target activity of this compound against a broad panel of kinases or other enzymes. Researchers are encouraged to perform their own selectivity profiling.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the off-target activity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO to achieve final assay concentrations typically ranging from 10 µM to 1 nM.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
The specific kinase being tested.
-
This compound at the desired concentration (or DMSO as a vehicle control).
-
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Add a mixture of the specific peptide substrate and ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each kinase.
-
Reaction Incubation: Incubate the plate at 30°C for the optimized reaction time for each kinase.
-
Reaction Termination and Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, radiometric assay, or fluorescence polarization).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to HIV-1 integrase in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells expressing HIV-1 integrase with this compound at a chosen concentration or with vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble HIV-1 integrase by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble integrase as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target pathway of this compound inhibiting HIV-1 integrase.
Caption: Workflow for investigating this compound's activity.
Caption: Conceptual diagram of on-target vs. potential off-target activity.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-870810 in the Landscape of HIV Integrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective antiretroviral therapies has led to the development of several classes of drugs targeting different stages of the HIV life cycle. Among the most successful are the integrase strand transfer inhibitors (INSTIs), which block the crucial step of viral DNA integration into the host genome. This guide provides a detailed comparison of the early investigational INSTI, L-870810, with the clinically approved and widely used integrase inhibitors: Raltegravir (B610414), Elvitegravir (B1684570), Dolutegravir (B560016), Bictegravir, and Cabotegravir. While this compound showed initial promise with potent antiviral activity, its development was ultimately halted due to toxicity concerns.[1] This comparison aims to provide a retrospective analysis of its performance and highlight the evolution of INSTIs.
Mechanism of Action: A Shared Target
All the integrase inhibitors discussed here, including this compound, are classified as integrase strand transfer inhibitors (INSTIs).[2] They share a common mechanism of action by targeting the HIV-1 integrase enzyme, which is essential for viral replication.[3][4][5][6] The integration process involves two key catalytic steps mediated by integrase: 3'-processing and strand transfer.[4][6][7] INSTIs specifically inhibit the strand transfer step, where the processed viral DNA is covalently inserted into the host cell's chromosome.[2][4][6] By blocking this step, these inhibitors effectively prevent the establishment of a productive, long-term infection in the host cell. The catalytic core domain of the integrase enzyme contains a conserved DDE (Asp-Asp-Glu) motif that coordinates divalent metal ions (typically Mg2+), which are essential for its catalytic activity.[3][5] INSTIs chelate these metal ions in the active site, thereby preventing the binding of host DNA and halting the integration process.
Performance and Potency: A Quantitative Comparison
The in vitro potency of integrase inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50 or EC95) in cell-based antiviral assays. The following table summarizes the available quantitative data for this compound and other prominent integrase inhibitors.
| Integrase Inhibitor | IC50 (Strand Transfer Assay) | EC50/EC95 (Cell-Based Assay) |
| This compound | 8 nM[1] | 15 nM (EC95)[1] |
| Raltegravir | 2 - 7 nM[2][8] | 19 - 31 nM (IC95)[8] |
| Elvitegravir | 0.7 - 8.8 nM[][10][11] | 0.02 - 1.26 nM (EC50)[10] |
| Dolutegravir | 2.7 nM[] | 0.51 nM (EC50)[] |
| Bictegravir | ~8.3 nM (EC90)[12] | 1.5 - 2.4 nM (IC50)[12] |
| Cabotegravir | 3.0 nM[5][][13] | 0.22 - 0.57 nM (EC50)[5] |
Note: IC50 and EC50/EC95 values can vary depending on the specific assay conditions, cell types, and viral strains used.
Resistance Profiles: A Tale of Evolving Viral Escape
The emergence of drug resistance is a significant challenge in HIV therapy. Integrase inhibitors are no exception, with specific mutations in the integrase gene leading to reduced susceptibility.
This compound: Early studies identified that resistance to this compound was associated with mutations at residues 72, 121, and 125 of the integrase enzyme. A key finding was that these mutations did not confer cross-resistance to earlier diketo acid inhibitors, suggesting a distinct binding interaction within the active site.
First-Generation INSTIs (Raltegravir and Elvitegravir): Resistance to raltegravir and elvitegravir is often associated with primary mutations at positions such as Y143, Q148, and N155.[14][15][16] Secondary mutations can also arise, further reducing susceptibility.[14] There is considerable cross-resistance between raltegravir and elvitegravir.[17]
Second-Generation INSTIs (Dolutegravir, Bictegravir, and Cabotegravir): These agents have a higher genetic barrier to resistance compared to their predecessors.[12] While resistance can still emerge, it is less common in treatment-naive patients. Dolutegravir, for instance, has shown a robust resistance profile, with mutations like R263K, G118R, and those at positions Q148 and N155 being implicated in resistance, though often requiring multiple mutations to significantly impact susceptibility.[18][19] Bictegravir has also demonstrated a high barrier to resistance in vitro.[12]
The following table provides a simplified comparison of key resistance mutations.
| Integrase Inhibitor | Primary Resistance-Associated Mutations |
| This compound | V72A, F121Y, T125K |
| Raltegravir | Y143C/H/R, Q148H/K/R, N155H[14][15][16] |
| Elvitegravir | T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H[17][20] |
| Dolutegravir | R263K, G118R, N155H, Q148H/R/K[18][19] |
| Bictegravir | High barrier to resistance |
| Cabotegravir | Q148R/K, N155H, R263K, G118R, E138A/K, G140A/S |
Experimental Protocols
The determination of IC50 and EC50 values is critical for evaluating the potency of antiviral compounds. Below are generalized protocols for the assays commonly used.
In Vitro Integrase Strand Transfer Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase.
Principle: The assay typically employs a donor DNA substrate mimicking the viral DNA end and a target DNA substrate. The integrase enzyme catalyzes the integration of the donor DNA into the target DNA. The reaction products can be quantified using various methods, such as electrophoresis and autoradiography, or more commonly in high-throughput settings, using fluorescence-based techniques like Fluorescence Resonance Energy Transfer (FRET).
Generalized Protocol:
-
Reagents and Materials: Purified recombinant HIV-1 integrase, pre-processed donor DNA oligonucleotide (often labeled with a fluorophore or biotin), target DNA plasmid or oligonucleotide, assay buffer containing a divalent cation (e.g., MgCl2 or MnCl2), and the test inhibitor at various concentrations.
-
Reaction Setup: The integrase enzyme is pre-incubated with the test inhibitor at varying concentrations in the assay buffer.
-
Initiation of Reaction: The donor DNA and target DNA substrates are added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection and Quantification: The amount of strand transfer product is quantified. In a FRET-based assay, this would involve measuring the fluorescence signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (EC50/EC95 Determination)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Principle: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test inhibitor. The extent of viral replication is measured after a few days by quantifying a viral marker, such as p24 antigen in the culture supernatant or the activity of a reporter gene (e.g., luciferase) engineered into the viral genome.
Generalized Protocol:
-
Cells and Virus: A susceptible cell line (e.g., MT-4, CEM-GXR) or primary cells (e.g., PBMCs) and a laboratory-adapted or clinical isolate of HIV-1 are used.
-
Assay Setup: Cells are seeded in microplate wells. The test inhibitor is serially diluted and added to the wells.
-
Infection: A predetermined amount of HIV-1 is added to the wells containing the cells and the inhibitor.
-
Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The level of viral replication is measured. This can be done by:
-
p24 ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reporter Gene Assay: If a reporter virus is used, the activity of the reporter enzyme (e.g., luciferase, β-galactosidase) is measured.
-
Reverse Transcriptase Assay: Measuring the activity of reverse transcriptase in the supernatant.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration compared to a virus control without inhibitor. The EC50 or EC95 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Landscape of Integrase Inhibition
To better understand the context of this compound and other INSTIs, the following diagrams illustrate the HIV integration pathway and a typical experimental workflow.
Caption: The HIV-1 integration pathway and the point of inhibition by INSTIs.
Caption: A generalized experimental workflow for determining the potency of integrase inhibitors.
Conclusion
This compound represented an important step in the development of HIV-1 integrase inhibitors, demonstrating potent in vitro activity and a unique resistance profile compared to earlier compounds. However, its journey was cut short by preclinical toxicity, a critical reminder of the multifaceted challenges in drug development. The subsequent success of raltegravir, elvitegravir, and particularly the second-generation INSTIs like dolutegravir and bictegravir, highlights the significant progress made in optimizing potency, safety, and the barrier to resistance. This comparative guide underscores the iterative nature of drug discovery and the continuous effort to develop safer and more effective treatments for HIV-1 infection. The lessons learned from early candidates like this compound have undoubtedly contributed to the refined and highly effective integrase inhibitors that are now central to modern antiretroviral therapy.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrase Inhibitors and Other New Drugs in Development | Oncohema Key [oncohemakey.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interpriseusa.com [interpriseusa.com]
- 14. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HIV-1 Integrase Inhibitors: L-870810, Raltegravir, and Elvitegravir
This guide provides a detailed comparison of three HIV-1 integrase strand transfer inhibitors (INSTIs): L-870810, Raltegravir, and Elvitegravir (B1684570). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction
This compound, Raltegravir, and Elvitegravir are all potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. They share a common mechanism of action, specifically targeting the strand transfer step of proviral DNA integration into the host cell genome. By blocking this process, these compounds effectively halt the viral life cycle. Despite their shared mechanism, differences in their chemical structures lead to variations in their antiviral potency, resistance profiles, and pharmacokinetic properties. Raltegravir and Elvitegravir are FDA-approved antiretroviral drugs, while this compound was a promising candidate whose clinical development was halted due to toxicity findings in preclinical studies.[1][2][3]
Chemical Structures
The chemical structures of the three integrase inhibitors are presented below. This compound is a naphthyridine carboxamide, Raltegravir is a pyrimidone carboxamide, and Elvitegravir is a quinolone carboxylic acid.[4][5]
| Compound | Chemical Structure |
| This compound | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide |
| Raltegravir | N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide |
| Elvitegravir | 6-(3-chloro-2-fluorobenzyl)-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Comparative Performance Data
The following tables summarize the in vitro and cell-based antiviral activities of this compound, Raltegravir, and Elvitegravir against HIV-1. The data is presented as the half-maximal inhibitory concentration (IC50) and the 95% effective concentration (EC95). It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
In Vitro HIV-1 Integrase Strand Transfer Inhibition
| Compound | IC50 (nM) | Reference |
| This compound | 8 | [4] |
| Raltegravir | 2-7 | [6] |
| Elvitegravir | 7.2 | [5] |
Cell-Based Antiviral Activity
| Compound | Assay Type | Cell Line | IC50 / EC95 (nM) | Reference |
| This compound | Antiviral Assay | MT-4 | EC50: 64 | [7] |
| Raltegravir | Antiviral Assay | - | IC95: 31 (in 50% NHS) | [5] |
| Elvitegravir | Antiviral Assay | HIV-1 IIIB | IC50: 0.7 | [8] |
| Elvitegravir | Antiviral Assay | HIV-2 EHO | IC50: 2.8 | [8] |
| Elvitegravir | Antiviral Assay | HIV-2 ROD | IC50: 1.4 | [8] |
| Elvitegravir | Antiviral Assay | - | EC90: 1.7 (in NHS) | [5] |
NHS: Normal Human Serum
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay quantifies the ability of a compound to inhibit the strand transfer reaction catalyzed by purified HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Donor Substrate (DS) DNA: A biotinylated double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end.
-
Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin).
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)
-
Wash Buffer
-
Blocking Buffer
-
Anti-digoxigenin antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.
-
Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with wash buffer. Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Aspirate the blocking solution and wash the wells three times with reaction buffer. Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Aspirate the integrase solution and wash the wells three times with reaction buffer. Add 50 µL of serially diluted test compounds (this compound, Raltegravir, Elvitegravir) or control to the wells and incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 50 µL of the TS DNA solution to each well. Incubate for 30 minutes at 37°C.
-
Detection:
-
Aspirate the reaction mixture and wash the wells five times with wash buffer.
-
Add 100 µL of diluted anti-DIG-HRP antibody conjugate to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]
Single-Round HIV-1 Infectivity Assay
This cell-based assay measures the antiviral activity of a compound in the context of a single cycle of HIV-1 infection.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., psPAX2, encoding Gag-Pol)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
HIV-1 vector plasmid encoding a reporter gene (e.g., Luciferase or GFP)
-
Target cells (e.g., TZM-bl cells or PBMCs)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (this compound, Raltegravir, Elvitegravir)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the HIV-1 vector plasmid using a suitable transfection reagent.
-
Harvest the cell culture supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris and determine the virus titer.
-
-
Infection of Target Cells:
-
Seed target cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified period.
-
Infect the cells with a predetermined amount of the pseudovirus.
-
-
Quantification of Infection:
-
After 48-72 hours of infection, quantify the reporter gene expression.
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter viruses, measure the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of viral infection for each compound concentration relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of HIV Integrase Inhibitors
The following diagram illustrates the central mechanism of action for this compound, Raltegravir, and Elvitegravir. They all function as integrase strand transfer inhibitors (INSTIs), preventing the integration of the reverse-transcribed viral DNA into the host cell's genome.
Caption: Mechanism of action of HIV integrase strand transfer inhibitors.
Experimental Workflow for In Vitro Integrase Inhibition Assay
The workflow for determining the in vitro inhibitory activity of the compounds against HIV-1 integrase is depicted below.
Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.
Comparative Logic of INSTI Action and Potential Cellular Effects
This diagram illustrates the primary antiviral action of the INSTIs and highlights a known cellular signaling pathway interaction for Elvitegravir.
Caption: Comparative logic of INSTI action and known cellular effects of Elvitegravir.
Discussion of Cellular Signaling Pathway Interactions
The primary mechanism of action for this compound, Raltegravir, and Elvitegravir is the direct inhibition of HIV-1 integrase. However, some studies have begun to explore potential off-target effects on host cell signaling pathways.
-
Elvitegravir : Research has indicated that Elvitegravir can impact cellular lipid metabolism. In primary rat oligodendrocyte cultures, Elvitegravir was shown to reduce the protein levels of genes involved in the fatty acid synthesis pathway and alter the expression of sterol regulatory element-binding proteins (SREBPs) 1 and 2, which are key regulators of lipid homeostasis.[10] Another study in esophageal squamous cell carcinoma found that Elvitegravir can suppress cancer metastasis by directly targeting and promoting the proteasomal degradation of METTL3, an RNA m6A methyltransferase.[11][12] This suggests that Elvitegravir may have effects on cellular processes beyond its direct antiviral activity.
-
Raltegravir : A study in HIV-1/tuberculosis coinfected adults initiating antiretroviral therapy showed that Raltegravir-based regimens were associated with a reduction in systemic inflammation markers such as hsCRP, IL-6, sCD14, and D-Dimers.[13] While this is likely an indirect consequence of viral suppression and immune reconstitution, it highlights the broader physiological impact of effective antiretroviral therapy.
Currently, there is limited information available regarding the specific effects of this compound on cellular signaling pathways, primarily due to the discontinuation of its development.
Conclusion
This compound, Raltegravir, and Elvitegravir are potent HIV-1 integrase strand transfer inhibitors with low nanomolar efficacy in vitro. While they share a common mechanism of action, their distinct chemical structures result in different biological and pharmacokinetic profiles. Raltegravir and Elvitegravir have become important components of antiretroviral therapy. The available data underscores the success of targeting HIV-1 integrase for drug development. Further research into the off-target effects and interactions of these inhibitors with cellular signaling pathways may reveal additional therapeutic applications or potential side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of lipid synthesis by the HIV integrase strand transfer inhibitor elvitegravir in primary rat oligodendrocyte cultures [frontiersin.org]
- 11. Anti-HIV Drug Elvitegravir Suppresses Cancer Metastasis via Increased Proteasomal Degradation of m6A Methyltransferase METTL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Impact of Raltegravir or Efavirenz on Cell-Associated Human Immunodeficiency Virus-1 (HIV-1) Deoxyribonucleic Acid and Systemic Inflammation in HIV-1/Tuberculosis Coinfected Adults Initiating Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
L-870810: A Comparative Analysis of Cross-Resistance with Other Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIV-1 integrase strand transfer inhibitor (INSTI) L-870810 with other first and second-generation INSTIs, focusing on cross-resistance profiles supported by experimental data. This compound, a potent naphthyridine-based INSTI, showed promising antiviral activity in early studies, but its development was halted due to toxicity. Understanding its cross-resistance patterns remains crucial for the development of new INSTIs and for comprehending the mechanisms of resistance to this class of antiretroviral drugs.
Mechanism of Action of Integrase Strand Transfer Inhibitors
Integrase strand transfer inhibitors (INSTIs) target the HIV-1 integrase enzyme, a crucial component for viral replication. After the virus enters a host cell and its RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. INSTIs bind to the active site of the integrase enzyme, chelating essential magnesium ions and blocking the strand transfer step of integration. This prevents the permanent incorporation of the viral genome into the host chromosome, thereby halting the viral life cycle.
L-870810: A Comparative Analysis of Efficacy Against INSTI-Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational integrase strand transfer inhibitor (INSTI) L-870810 with other INSTIs, focusing on its efficacy against drug-resistant strains of HIV-1. The information presented herein is supported by experimental data to aid in the objective assessment of its potential therapeutic value.
Executive Summary
This compound is a potent naphthyridine carboxamide inhibitor of HIV-1 integrase that targets the strand transfer step of viral DNA integration. A key characteristic of this compound is its distinct resistance profile compared to first and second-generation INSTIs such as raltegravir (B610414), elvitegravir, dolutegravir, and bictegravir. While it demonstrates significant activity against wild-type HIV-1, its efficacy against common INSTI-resistant variants is varied. Notably, resistance to this compound is primarily driven by a unique set of mutations within the integrase enzyme, suggesting a different binding interaction compared to other INSTIs. This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.
Comparative Efficacy Against INSTI-Resistant HIV-1
The following table summarizes the in vitro efficacy of this compound in comparison to other notable INSTIs against wild-type HIV-1 and key resistant mutants. The data is presented as fold change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) relative to the wild-type strain.
| HIV-1 Integrase Mutant | This compound (Fold Change) | Raltegravir (Fold Change) | Elvitegravir (Fold Change) | Dolutegravir (Fold Change) | Bictegravir (Fold Change) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| L74M + E92Q + S230N | 110[1][2] | Modest | Pronounced | - | - |
| T66I | - | - | 9.7[3] | - | - |
| E92Q | - | ~5[4] | ~30[4] | No significant change[4] | No significant change[4] |
| T97A | - | No significant change[4] | ~3[4] | No significant change[4] | - |
| Y143R | - | >10 | <2 | <1.5 | <1.5 |
| G140S + Q148H | - | 245 | >100 | 2-5[4] | 2-5[4] |
| N155H | - | 19 | ~30[4] | No significant change[4] | No significant change[4] |
| R263K | - | - | - | 2.0-3.3 | - |
Note: A hyphen (-) indicates that specific data for this compound against the mutant was not available in the searched literature. "Modest" and "Pronounced" indicate qualitative descriptions of cross-resistance from the source.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: integrase strand transfer assays and cell-based HIV-1 replication assays.
In Vitro Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration.
Methodology:
-
Enzyme and Substrates: Recombinant HIV-1 integrase enzyme is used. The substrates consist of a donor DNA (a short double-stranded oligonucleotide mimicking the viral DNA end, often labeled with biotin) and a target DNA (mimicking the host DNA, often labeled with a different tag like digoxigenin).
-
Reaction Setup: The integrase enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Initiation of Reaction: The donor and target DNA substrates are added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.
-
Detection: The reaction products (donor DNA integrated into the target DNA) are captured on a streptavidin-coated plate (via the biotin (B1667282) on the donor DNA). The integrated product is then detected using an antibody conjugate that recognizes the tag on the target DNA (e.g., anti-digoxigenin antibody conjugated to horseradish peroxidase).
-
Quantification: A colorimetric or chemiluminescent signal is generated, and the intensity, which is proportional to the amount of strand transfer, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay (Single-Cycle or Multi-Cycle)
This assay measures the ability of an inhibitor to block HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines: Susceptible target cells, such as TZM-bl cells (which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) or peripheral blood mononuclear cells (PBMCs), are used.
-
Virus Stocks: Replication-competent or single-cycle infectious viral particles are generated. For resistance testing, site-directed mutagenesis is used to introduce specific resistance-associated mutations into the integrase gene of an HIV-1 molecular clone.
-
Infection and Treatment: Target cells are infected with the virus in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period of time (typically 2-3 days for single-cycle assays or longer for multi-cycle assays) to allow for viral replication.
-
Quantification of Viral Replication:
-
Luciferase Assay (for TZM-bl cells): The amount of luciferase produced is proportional to the level of viral gene expression and is measured using a luminometer.
-
p24 Antigen ELISA: The amount of the viral core protein p24 released into the cell culture supernatant is quantified as a measure of virus production.
-
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to an untreated control. The EC50 value is determined by fitting the data to a dose-response curve.
Mechanism of Action and Resistance
Integrase inhibitors block the final step of the integration of the reverse-transcribed viral DNA into the host cell's genome. This process is catalyzed by the viral enzyme integrase and involves two key steps: 3'-processing and strand transfer. All currently approved INSTIs, as well as this compound, specifically inhibit the strand transfer step.
Caption: Mechanism of action of INSTIs, including this compound.
Resistance to INSTIs typically arises from mutations in the integrase enzyme that reduce the binding affinity of the inhibitor to the enzyme-viral DNA complex. This compound exhibits a unique resistance profile, with mutations at positions 72, 121, and 125 in the integrase enzyme being identified as conferring resistance. This is in contrast to the primary resistance pathways for first-generation INSTIs like raltegravir and elvitegravir, which often involve mutations at positions 143, 148, and 155. This suggests that this compound may have a distinct binding mode within the integrase active site.
Experimental Workflow for Antiviral Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound against INSTI-resistant HIV-1 strains.
Caption: Workflow for assessing antiviral efficacy.
Conclusion
This compound is a potent inhibitor of wild-type HIV-1 integrase with a distinct resistance profile that differs from currently approved INSTIs. The emergence of resistance through a unique set of mutations (L74M, E92Q, and S230N) suggests a different binding interaction with the integrase enzyme. While it shows pronounced cross-resistance with elvitegravir, its activity against strains resistant to other INSTIs, particularly those with mutations at positions 143, 148, and 155, requires further comprehensive investigation. The non-overlapping resistance profile with some INSTI resistance pathways could indicate a potential role in specific therapeutic scenarios, although its clinical development was halted. The data and protocols presented in this guide provide a foundation for further comparative research into next-generation INSTIs.
References
- 1. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-870810 Activity Against Known HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational HIV-1 integrase inhibitor, L-870810, against established standards, including early-generation inhibitors and clinically approved drugs. The data presented is compiled from publicly available research to facilitate a comprehensive evaluation of its preclinical profile.
Executive Summary
This compound is a potent, small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class.[1][2] It specifically targets the strand transfer step of viral DNA integration into the host genome.[1] Mechanistically, it is identical to the diketo acid class of inhibitors but exhibits a distinct resistance profile, suggesting a different binding interaction within the integrase active site.[1][] this compound demonstrated significant antiviral activity in cell culture and was the first integrase inhibitor to show a reduction in viral load in HIV-1 infected patients.[4] However, its clinical development was terminated due to observed liver and kidney toxicity in preclinical animal models.[4][5] This guide benchmarks the in vitro activity of this compound against other notable HIV-1 integrase inhibitors.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro inhibitory and antiviral activities of this compound and a panel of known standard HIV-1 integrase inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the integrase strand transfer activity in a biochemical assay. EC50 or EC95 values represent the concentration required to inhibit 50% or 95% of viral replication in cell-based assays, respectively.
| Compound | Class | Target | In Vitro IC50 (Strand Transfer) | Cell-Based Antiviral Activity |
| This compound | Naphthyridine Carboxamide | HIV-1 Integrase | 8 nM[6], 8-15 nM[7][8] | EC95 = 15 nM[6] |
| Raltegravir (RAL) | Pyrimidinone Carboxamide | HIV-1 Integrase | 2–7 nM[9][10] | IC95 = 31 nM (in NHS)[2], Median IC50 = 9.15 nM[5] |
| Elvitegravir (B1684570) (EVG/GS-9137) | Quinolone Carboxylic Acid | HIV-1 Integrase | 7 nM[2], 0.7 nM[][11] | EC90 = 1.7 nM (in NHS)[2], IC95 = 45 ng/mL[12] |
| Dolutegravir (DTG) | Naphthyridine Carboxamide | HIV-1 Integrase | 2.7 nM[] | Median IC50 = 1.07 nM[5], EC50 = 0.51 nM (in PBMCs)[] |
| S-1360 | Diketo Acid Analogue | HIV-1 Integrase | 20 nM[1][2] | EC50 = 200 nM[1] |
| L-731,988 | Diketo Acid | HIV-1 Integrase | 80 nM[6] | ED50 = 500-1600 nM[13] |
| L-708,906 | Diketo Acid | HIV-1 Integrase | N/A | N/A |
NHS: Normal Human Serum; PBMCs: Peripheral Blood Mononuclear Cells. Data is compiled from multiple sources and assay conditions may vary.
Mandatory Visualizations
HIV-1 Integrase Strand Transfer Inhibition
Caption: Mechanism of this compound action on the HIV-1 replication cycle.
Experimental Workflow: In Vitro Strand Transfer Assay
Caption: Workflow for a non-radioactive HIV-1 integrase strand transfer assay.
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is based on a commercially available non-radioactive assay format (e.g., XpressBio HIV-1 Integrase Assay Kit).
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Recombinant full-length HIV-1 integrase protein
-
Digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA
-
This compound and standard inhibitors
-
Reaction buffer, blocking buffer, and wash buffer
-
HRP-labeled anti-DIG antibody
-
TMB substrate and stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: A 96-well streptavidin-coated plate is coated with the biotinylated DS DNA. The plate is then washed to remove any unbound DNA.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow binding to the DS DNA.
-
Inhibitor Addition: Serial dilutions of this compound or standard inhibitors are added to the wells and incubated.
-
Strand Transfer Reaction: The DIG-labeled TS DNA is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.
-
Detection: The plate is washed, and an HRP-labeled antibody that specifically binds to the DIG-labeled TS DNA is added. After another wash step, a TMB substrate is added. The HRP enzyme catalyzes a colorimetric reaction.
-
Data Analysis: The reaction is stopped, and the absorbance is read at 450 nm. The IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based HIV-1 Antiviral Activity Assay
This is a generalized protocol based on common methodologies for assessing antiviral activity in a cellular context.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, MT-4 cells, or PBMCs)
-
HIV-1 viral stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)
-
This compound and standard inhibitors
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent, or flow cytometer for GFP)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Plating: Target cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound or standard inhibitors are added to the cells.
-
Viral Infection: A predetermined amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for a period that allows for viral replication (typically 2-5 days).
-
Quantification of Viral Replication:
-
p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured.
-
Reporter Gene Assay (Luciferase/GFP): If using a reporter cell line (e.g., TZM-bl), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.
-
-
Data Analysis: The percentage of viral inhibition is calculated relative to untreated virus-infected control cells. The EC50 or EC95 values are determined by plotting the percent inhibition against the log of the compound concentration. A parallel assay to measure cell viability (e.g., MTT or CellTiter-Glo) is often performed to assess the cytotoxicity of the compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|410544-95-5|COA [dcchemicals.com]
- 9. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Immunodeficiency Virus Type 1 Isolates by the Integrase Inhibitor L-731,988, a Diketo Acid - PMC [pmc.ncbi.nlm.nih.gov]
L-870,810: A Distinct Resistance Profile Among HIV-1 Integrase Inhibitors
A Comparative Analysis of the Structural Basis for L-870,810's Unique Resistance Profile Against Other HIV-1 Integrase Strand Transfer Inhibitors
For researchers and professionals in drug development, understanding the nuances of antiretroviral resistance is paramount. L-870,810, a naphthyridine carboxamide, stands out among HIV-1 integrase strand transfer inhibitors (INSTIs) due to its distinct resistance profile. This guide provides a comparative analysis of L-870,810, supported by experimental data, to elucidate the structural basis for its unique characteristics and inform the development of next-generation therapies.
Comparative Resistance Profiles of Integrase Inhibitors
The emergence of drug resistance is a significant challenge in HIV-1 therapy. The table below summarizes the fold change in susceptibility (resistance) of HIV-1 with various integrase gene mutations to L-870,810 and other commercially available INSTIs. This quantitative data highlights the differential impact of specific mutations on the efficacy of these drugs.
| Integrase Mutation(s) | L-870,810 Fold Change in EC50 | Raltegravir (B610414) (RAL) Fold Change in EC50 | Elvitegravir (EVG) Fold Change in EC50 | Dolutegravir (DTG) Fold Change in EC50 | Bictegravir (BIC) Fold Change in EC50 |
| Wild Type | 1 | 1 | 1 | 1 | 1 |
| L74M + E92Q + S230N | 110[1] | - | >100 | - | - |
| V72I + F121Y + T125K | >100 | - | - | - | - |
| T66I | - | 1 | 10[2] | 1 | 1 |
| E92Q | - | 3 | 26-57[2] | 1 | 1 |
| T97A | - | 1 | 2-3 | 1 | 1 |
| Y143R | - | >10 | <3 | 1 | 1 |
| S147G | - | 1 | 4 | 1 | 1 |
| Q148H | - | 10 | 5-10 | 1 | 1 |
| Q148R | - | 28 | 92-96[2] | 1.3 | 1.3 |
| N155H | - | 10 | 30-32 | 1.2 | 1.2 |
| G140S + Q148H | - | >100 | >100 | 2-5 | 2-5 |
| E92Q + N155H | - | >100 | >100 | - | - |
The Structural Basis of L-870,810's Distinct Resistance
L-870,810 is structurally distinct from the more common diketo acid-containing INSTIs like raltegravir and elvitegravir. This difference in chemical scaffold is the primary determinant of its unique resistance profile. Mutations that confer resistance to diketo acid inhibitors often do not affect the binding of the naphthyridine carboxamide structure of L-870,810 to the integrase active site, and conversely, mutations selected for by L-870,810 do not typically cause high-level resistance to diketo acid inhibitors.
Studies involving the in vitro passage of HIV-1 in the presence of L-870,810 have led to the selection of a unique set of resistance mutations, including L74M, E92Q, and S230N, which collectively result in a significant decrease in susceptibility.[1] Another study identified V72I, F121Y, and T125K as key resistance mutations. Notably, while some mutations like E92Q are also selected by other INSTIs, their impact on L-870,810 susceptibility appears to be compounded by the presence of other unique mutations.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to determine resistance, the following diagrams are provided.
Caption: HIV-1 Integration Pathway and the Mechanism of Action of Integrase Inhibitors.
Caption: Experimental Workflow for Phenotypic HIV-1 Drug Resistance Assay.
Experimental Protocols
The data presented in this guide is typically generated using phenotypic resistance assays. Below is a detailed methodology for a representative recombinant virus-based phenotypic assay.
Objective: To determine the susceptibility of HIV-1 isolates (or site-directed mutants) to integrase inhibitors.
Materials:
-
Patient-derived plasma or site-directed mutant plasmid DNA
-
HIV-1 expression vector lacking the integrase gene (e.g., pNL4-3.Luc.R-E-)
-
HEK293T cells (for virus production)
-
MT-4 cells or other susceptible target cell line
-
Cell culture media and reagents
-
Reverse transcriptase, PCR reagents, and primers for the integrase gene
-
Cloning reagents (restriction enzymes, ligase)
-
Transfection reagent
-
Integrase inhibitors (L-870,810, Raltegravir, etc.)
-
Luciferase assay system
-
Plate reader
Methodology:
-
Viral RNA Extraction and Amplification:
-
Extract viral RNA from patient plasma samples.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length integrase coding region using PCR with specific primers.
-
-
Generation of Recombinant Virus:
-
Clone the amplified patient-derived or site-directed mutagenized integrase gene into an HIV-1 expression vector that lacks the corresponding integrase sequence.
-
Co-transfect the resulting plasmid along with a VSV-G expression plasmid into HEK293T cells to produce pseudotyped viral particles.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer.
-
-
Drug Susceptibility Assay:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the integrase inhibitors in cell culture medium.
-
Add the diluted inhibitors to the cells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity, which is proportional to the extent of viral replication.
-
Plot the percentage of inhibition of viral replication against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for each drug.
-
The fold change in resistance is determined by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Conclusion
The distinct chemical structure of L-870,810, a naphthyridine carboxamide, results in a unique resistance profile compared to diketo acid-based INSTIs. While cross-resistance can occur, particularly with mutations like E92Q, the overall pattern of resistance mutations for L-870,810 is different. This highlights the importance of continued research into structurally diverse inhibitors to overcome the challenge of HIV-1 drug resistance. The experimental protocols and comparative data presented here provide a framework for the evaluation of novel INSTIs and the interpretation of resistance profiles in a research and clinical setting.
References
A Comparative Pharmacokinetic Analysis of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of four key integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV: bictegravir (B606109) (BIC), dolutegravir (B560016) (DTG), elvitegravir (B1684570) (EVG), and raltegravir (B610414) (RAL). The information is compiled from various clinical and pharmacokinetic studies to support research and development in antiretroviral therapy.
Executive Summary
Integrase inhibitors are a cornerstone of modern antiretroviral therapy, effectively suppressing HIV replication. While all drugs in this class share a common mechanism of action, their pharmacokinetic properties—how they are absorbed, distributed, metabolized, and eliminated by the body—exhibit notable differences. These variations can influence dosing frequency, potential for drug-drug interactions, and use in specific patient populations. This guide presents a side-by-side comparison of key pharmacokinetic parameters to aid in the evaluation and development of these critical therapeutic agents.
Comparative Pharmacokinetic Data
The following table summarizes the key steady-state pharmacokinetic parameters for bictegravir, dolutegravir, elvitegravir (boosted with cobicistat), and raltegravir in HIV-infected adults.
| Pharmacokinetic Parameter | Bictegravir (BIC) | Dolutegravir (DTG) | Elvitegravir (EVG/c) | Raltegravir (RAL) |
| Dose | 50 mg once daily | 50 mg once daily | 150 mg once daily | 400 mg twice daily |
| Tmax (h) | 2.0–4.0 | 2.0–2.5 | 3.0 | 3.0 |
| Cmax (ng/mL) | 4600 | 3670 | 1757 | 4640 |
| AUC (µg·h/mL) | 59.9 | 53.6 | 27.1 | 37.9 |
| Cmin/Ctrough (ng/mL) | 1140 | 1110 | 449 | 140 |
| Half-life (t½) (h) | 17.3 | ~14 | ~12.9 | ~9 |
| Protein Binding (%) | >99 | >99 | 98–99 | ~83 |
| Metabolism | CYP3A4, UGT1A1 | UGT1A1, CYP3A4 (minor) | CYP3A4 | UGT1A1 |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of these agents. A representative experimental protocol for a comparative pharmacokinetic study is outlined below.
Bioanalytical Method for Plasma Drug Concentration
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantitative determination of integrase inhibitor concentrations in human plasma.[1][2]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile (B52724), followed by centrifugation. The supernatant is then diluted for analysis.
-
Chromatography: Separation is achieved using a C18 reverse-phase analytical column with a mobile phase consisting of a gradient of acetonitrile and water with a formic acid modifier.
-
Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode. Specific precursor and product ion transitions are monitored for each analyte and its stable isotope-labeled internal standard.
Representative Pharmacokinetic Study Design
A typical pharmacokinetic study to compare these integrase inhibitors would follow a design similar to the one described below.
-
Study Design: An open-label, multiple-dose, crossover study in healthy or HIV-infected volunteers.
-
Dosing: Subjects receive each of the integrase inhibitors at their standard clinical doses for a specified period (e.g., 10-14 days) to reach steady-state concentrations. A washout period separates each drug administration phase.
-
Sample Collection: Serial blood samples are collected at predefined time points, such as pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on the final day of each treatment period.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Visualizations
Mechanism of Action of Integrase Inhibitors
The following diagram illustrates the key steps in the HIV replication cycle that are inhibited by integrase inhibitors.
Caption: Mechanism of action of integrase inhibitors in the host cell.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the typical workflow of a clinical study designed to compare the pharmacokinetic properties of multiple drugs.
Caption: A typical crossover study design for pharmacokinetic comparison.
References
Safety Operating Guide
Navigating the Disposal of L-870810: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the HIV-1 Integrase Inhibitor L-870810
Key Data and Hazard Identification
All laboratory personnel should be thoroughly familiar with the hazard profile of any chemical before handling and disposal. In the absence of a specific SDS for this compound, researchers should consult the manufacturer or supplier for this critical document. The SDS provides comprehensive information on physical and chemical properties, toxicity, and required safety precautions. The following table summarizes the type of quantitative and qualitative data that would be found in an SDS and is crucial for a proper risk assessment.
| Data Point | Information to Ascertain from SDS or Manufacturer | Relevance to Disposal |
| GHS Hazard Classification | Pictograms, Hazard Statements (e.g., "Harmful if swallowed"), Precautionary Statements | Determines the primary risks and necessary personal protective equipment (PPE). |
| Physical State | Solid, Liquid, etc. | Influences the choice of waste container and potential for exposure. |
| Solubility | e.g., Soluble in DMSO | Informs on appropriate solvents for decontamination and potential environmental fate. |
| Stability and Reactivity | Incompatibilities with other chemicals | Prevents dangerous reactions in waste containers. |
| Toxicological Information | LD50, LC50, known toxic effects | Underlines the health risks and the importance of containment. |
| Ecological Information | Aquatic toxicity, persistence and degradability | Guides decisions on environmental impact and specialized disposal routes. |
Standard Operating Procedure for Disposal
The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations. The following is a generalized, step-by-step protocol that should be adapted to your institution's specific guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
If handling the compound as a powder, a respirator may be necessary to avoid inhalation. Consult the SDS for specific respiratory protection requirements.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic"). Include the accumulation start date.
4. Storage:
-
Store waste containers in a designated, secure satellite accumulation area. Ensure the storage area is well-ventilated and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and documentation required for chemical waste disposal.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the waste disposal protocols established by your institution and local regulatory bodies. If an SDS is not available, contact the manufacturer directly and consult with your EHS office before proceeding with disposal.
References
Personal protective equipment for handling L-870810
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the HIV-1 integrase inhibitor, L-870810 (CAS No. 410544-95-5). The following procedural guidance is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for all laboratory procedures involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on its classification as a potent, small-molecule inhibitor for research use, stringent safety precautions are mandatory. The following PPE recommendations are based on the handling of similar hazardous chemical compounds.
Always consult your institution's safety officer before beginning any work with this compound.
| Hazard Classification (Assumed) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) for handling powder or creating aerosols. Work in a certified chemical fume hood. Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended. Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. Skin and Body Protection: Laboratory coat. Consider a disposable gown when handling larger quantities. |
| Skin Corrosion/Irritation | Hand Protection: Chemically resistant gloves. Skin and Body Protection: Laboratory coat. |
| Serious Eye Damage/Irritation | Eye Protection: Chemical splash goggles. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Specific Target Organ Toxicity | Respiratory Protection: Use in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to standard operating procedures is crucial to minimize exposure and ensure experimental integrity.
Engineering Controls
-
Primary Engineering Control: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Secondary Engineering Control: A designated area within the laboratory should be established for the storage and handling of this compound. Access to this area should be restricted.
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Specific concentrations and solvents will depend on the experimental requirements.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Handling:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and materials within the fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to a volumetric flask.
-
Add a portion of the desired solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution as recommended. For this compound, short-term storage at 0-4°C and long-term storage at -20°C is advised.[1]
-
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the specific hazards (e.g., "Toxic").
Visualizations
Signaling Pathway: HIV-1 Integration and Inhibition by this compound
The following diagram illustrates the key steps of HIV-1 integration into the host cell genome and the point of inhibition by this compound. This compound is a strand transfer inhibitor, preventing the covalent insertion of the viral DNA into the host chromosome.[2][3][4]
Experimental Workflow: this compound Handling and Solution Preparation
This diagram outlines the procedural flow for safely handling this compound and preparing a solution in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
